Cinnamyl benzoate
Description
This compound is a natural product found in Desmos chinensis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARVBDPGNUHYQT-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262614 | |
| Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)- | |
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Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White crystalline powder, balsamic, aromatic, spicy odour | |
| Record name | Cinnamyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Cinnamyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/718/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Cinnamyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/718/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
50555-04-9, 5320-75-2 | |
| Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50555-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate | |
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| Record name | Cinnamyl benzoate | |
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| Record name | Cinnamyl benzoate | |
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| Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate | |
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| Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)- | |
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| Record name | Cinnamyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.801 | |
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| Record name | CINNAMYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD42CSO4W9 | |
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| Record name | Cinnamyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38.5 °C | |
| Record name | Cinnamyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cinnamyl Benzoate: A Comprehensive Physicochemical Profile for Researchers
Introduction
Cinnamyl benzoate (B1203000) (CAS 5320-75-2) is an aromatic ester recognized for its characteristic balsamic and spicy odor.[1] This compound is a significant component in the fragrance and flavor industries and serves as a valuable synthon in the development of novel chemical entities.[2][3] Understanding its physicochemical properties is fundamental for its application in various scientific domains, from materials science to drug development. This technical guide provides a detailed overview of the core physicochemical characteristics of cinnamyl benzoate, supported by experimental protocols and comparative data.
Physicochemical Properties
This compound is a white crystalline powder at room temperature.[1][4][5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₂ | [4][6][7] |
| Molecular Weight | 238.28 g/mol | [4][6] |
| Appearance | White crystalline powder | [1][4][5] |
| Melting Point | 31-33 °C | [4][5] |
| Boiling Point | 335 °C @ 760 mmHg; 209 °C @ 13 mmHg | [4][5][6] |
| Density | 1.120 ± 0.06 g/cm³ (estimated) | [8] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [5][6][7] |
| Vapor Pressure | 0.000040 mmHg @ 25 °C | [5][6] |
| Flash Point | 175.56 °C (348.00 °F) | [5][6] |
| logP (o/w) | 3.557 - 4.6 (estimated) | [4][5][6][9] |
| Odor | Balsamic, spicy, fruity | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key data from various spectroscopic techniques are presented below.
| Technique | Key Data Points | Source(s) |
| GC-MS | Top m/z peaks: 105, 115, 77 | [3][5] |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument. A Varian CFT-20 instrument has been used for analysis. | [3][5] |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | [5][10] |
| IR | Key stretches indicative of ester and aromatic functionalities. | [11][12] |
| Raman | Spectrum available. | [3][5] |
Experimental Protocols
Determination of Physicochemical Properties
Standard laboratory procedures are employed for the determination of the physicochemical properties of this compound.
-
Melting Point: A calibrated melting point apparatus is used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Boiling Point: The boiling point is determined at a specific pressure using distillation apparatus. For determination at reduced pressure, a vacuum distillation setup is utilized.
-
Solubility: The solubility is determined by adding a known amount of this compound to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured.
-
Purity by HPLC: A validated High-Performance Liquid Chromatography (HPLC) method can be used to determine the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[13][14][15][16] Detection is commonly performed using a UV detector.
Synthesis Protocols
This compound is typically synthesized via esterification. Two common high-yield methods are detailed below.
1. Steglich Esterification
This method utilizes a carbodiimide (B86325) coupling agent for the efficient formation of the ester bond under mild conditions.[17]
-
Materials:
-
(E)-Cinnamyl alcohol
-
Benzoic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758)
-
-
Procedure:
-
Dissolve benzoic acid (1.0 equivalent) and (E)-cinnamyl alcohol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture in an ice bath and slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane with continuous stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain pure (E)-cinnamyl benzoate.[17]
-
2. Esterification using Benzoyl Chloride
This is a classical method involving the reaction of an alcohol with an acyl chloride in the presence of a base.[2][5][11]
-
Materials:
-
Cinnamyl alcohol
-
Benzoyl chloride
-
Dichloromethane
-
-
Procedure:
-
Dissolve cinnamyl alcohol in dichloromethane in a reaction flask.
-
Add pyridine to the solution to act as a base and neutralize the HCl byproduct.
-
Slowly add benzoyl chloride to the mixture with stirring.
-
The reaction is typically carried out at room temperature for several hours.[11]
-
After the reaction is complete, the mixture is washed with water and a dilute acid solution to remove excess pyridine and pyridinium (B92312) hydrochloride.
-
The organic layer is then dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
-
Mandatory Visualization
Caption: Synthetic pathways for this compound.
References
- 1. This compound | 5320-75-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 5320-75-2 [thegoodscentscompany.com]
- 7. CAS 5320-75-2: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound 5320-75-2 [thegoodscentscompany.com]
- 9. This compound (CAS 5320-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. researchgate.net [researchgate.net]
- 11. THE SYNTHESIS OF this compound THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]
- 12. rsc.org [rsc.org]
- 13. japsonline.com [japsonline.com]
- 14. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. thaiscience.info [thaiscience.info]
- 17. benchchem.com [benchchem.com]
Cinnamyl benzoate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cinnamyl benzoate (B1203000), a benzoate ester with applications in the fragrance, flavor, and pharmaceutical industries. The document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic characterization. Furthermore, it explores its biological activities and potential mechanisms of action relevant to drug development.
Chemical Identification and Molecular Structure
Cinnamyl benzoate is an organic compound formed from the esterification of trans-cinnamyl alcohol and benzoic acid.[1] It is found naturally in Siam benzoin (B196080) and is widely synthesized for its characteristic balsamic and spicy odor.[1]
-
CAS Number: 5320-75-2[2]
-
IUPAC Name: [(E)-3-phenylprop-2-enyl] benzoate[2]
-
Molecular Formula: C₁₆H₁₄O₂[3]
-
Molecular Weight: 238.28 g/mol [2]
-
Synonyms: trans-Cinnamyl benzoate, 3-Phenyl-2-propenyl benzoate[3][4]
The molecular structure consists of a benzoate group attached to a cinnamyl group through an ester linkage. The "(E)" or "trans" designation indicates that the substituent groups are on opposite sides of the alkene double bond in the cinnamyl portion of the molecule.[1]
Quantitative Data
The following tables summarize key quantitative data for this compound, including its physicochemical properties and toxicity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 31-33 °C | [3] |
| Boiling Point | 209 °C @ 13 mmHg; 335 °C @ 760 mmHg | [5] |
| Vapor Pressure | 0.000040 mmHg @ 25 °C | [5] |
| Flash Point | 175.56 °C (348.00 °F) | [5] |
| Water Solubility | 5.8 mg/L @ 25 °C (estimated) | [5] |
| logP (o/w) | 4.420 (estimated) | [5] |
Table 2: Toxicological Data for this compound
| Test | Result | Species | Reference(s) |
| Acute Oral LD50 | 4000 mg/kg | Rat | [4][6] |
| Skin Irritation/Sensitization | No irritation or sensitization (5% solution) | Human | [5] |
| Regulatory Status (Flavoring) | FEMA GRAS (Generally Recognized as Safe) | N/A | [6][7] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved via several methods. The Steglich esterification is a high-yield method that proceeds under mild conditions.[8] An alternative common method is the reaction of cinnamyl alcohol with benzoyl chloride.
Protocol 1: High-Yield Synthesis via Steglich Esterification [8]
This protocol utilizes a carbodiimide (B86325) coupling agent (DCC) and a catalyst (DMAP) to facilitate the ester formation between cinnamyl alcohol and benzoic acid.
-
Materials:
-
(E)-Cinnamyl alcohol
-
Benzoic acid
-
4-dimethylaminopyridine (DMAP)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hexane/ethyl acetate (B1210297) solvent system
-
-
Procedure:
-
Preparation: In a round-bottom flask, dissolve (E)-cinnamyl alcohol (1.0 equivalent) and benzoic acid (1.05 equivalents) in anhydrous dichloromethane.
-
Addition of Catalyst and Coupling Agent: Add a catalytic amount of DMAP (0.1 equivalents) to the solution. Cool the flask in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture with continuous stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (E)-cinnamyl benzoate.
-
Protocol 2: Synthesis via Acyl Chloride [9]
This method involves the reaction of cinnamyl alcohol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
-
Materials:
-
Cinnamyl alcohol (reduced from cinnamaldehyde)
-
Benzoyl chloride
-
Pyridine
-
Appropriate workup and purification solvents
-
-
Procedure:
-
Preparation: Cinnamyl alcohol is first prepared by the reduction of cinnamaldehyde (B126680) using a reducing agent like NaBH₄.
-
Reaction: The prepared cinnamyl alcohol is reacted with benzoyl chloride in the presence of pyridine. The reaction is typically stirred at room temperature for approximately 4 hours.
-
Workup and Purification: The product is isolated and purified from the reaction mixture using standard organic chemistry techniques such as extraction and chromatography. Yields for this method have been reported in the range of 5.78-12.44%.[9]
-
Spectroscopic and Structural Analysis
Mass Spectrometry (MS) Upon electron ionization (EI), this compound (molecular weight ~238.28) forms a molecular ion ([M]⁺˙) at m/z 238.[8] The fragmentation is driven by the ester linkage and the stability of the resulting aromatic fragments.
-
Key Fragmentation Pathways:
-
Cleavage of the C-O ester bond to form the highly stable benzoyl cation ([C₇H₅O]⁺) at m/z 105 , which is often the base peak.[8]
-
Loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation yields the phenyl cation ([C₆H₅]⁺) at m/z 77 .[8]
-
Cleavage of the O-CH₂ bond results in the formation of the cinnamyl cation ([C₉H₉]⁺) at m/z 117 .[8]
-
The cinnamyl cation can undergo rearrangement to the stable tropylium ion ([C₇H₇]⁺) at m/z 91 .[8]
-
Biological Activity and Drug Development Potential
While primarily used in flavors and fragrances, this compound and related cinnamyl derivatives exhibit biological activities that are of interest to drug development professionals.
Antimicrobial and Antifungal Activity: this compound has shown high activity against dermatophyte fungi such as Trychophyton sp.[1] The proposed mechanism for the antifungal activity of cinnamic acid derivatives involves the inhibition of benzoate 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi.[10] This enzyme is critical for detoxifying benzoic acid. By inhibiting CYP53, these compounds cause an accumulation of toxic benzoate, leading to the inhibition of fungal growth.[10] This fungal-specific target makes it an attractive pathway for developing novel antifungal agents with potentially low human toxicity.[10]
Anti-inflammatory Activity: Cinnamyl derivatives have been investigated for their anti-inflammatory properties. Studies on novel synthetic cinnamyl compounds have shown they can act as inhibitors of the TLR4/MyD88/NF-κB signaling pathway.[2][11] This pathway is crucial in inflammation, and its activation leads to the production of pro-inflammatory molecules like NO, IL-6, and TNF-α.[2][11] By disrupting the interaction between TLR4 and MyD88, these derivatives can suppress the NF-κB signaling cascade, thereby reducing inflammation.[2][11] This suggests a potential therapeutic application for cinnamyl-based structures in treating inflammatory diseases.
References
- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 9-Cinnamyl-9 H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic and Pharmacological flexibility of Cinnamoyl Compounds: Targeting Multiple Signaling Pathways. | Read by QxMD [read.qxmd.com]
- 5. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. This compound | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamyl Benzoate Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cinnamyl benzoate (B1203000) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents qualitative solubility information for cinnamyl benzoate, supplemented with quantitative data for structurally analogous compounds. Furthermore, a detailed experimental protocol for the accurate determination of this compound solubility is provided, alongside a visualization of the experimental workflow.
Introduction to this compound
This compound is the ester of cinnamyl alcohol and benzoic acid. It is a white to off-white crystalline powder with a faint balsamic odor. It is used in the fragrance and flavor industries and has potential applications in pharmaceutical formulations. Understanding its solubility in different organic solvents is crucial for its application in drug delivery systems, formulation development, and purification processes.
Solubility Data
Qualitative Solubility of this compound
Published data on the solubility of this compound is largely qualitative. The available information is summarized in the table below.
| Solvent | Solubility | Source |
| Water | Insoluble (estimated at 5.8 mg/L at 25 °C) | [1] |
| Alcohol | Soluble | [1] |
| Ethanol (B145695) | Miscible | |
| Oils | Soluble |
The term "miscible" for ethanol suggests that this compound can be mixed in all proportions without separation, indicating very high solubility. Its solubility in oils makes it suitable for oleaginous formulations.
Quantitative Solubility of Structurally Similar Compounds
To provide a more quantitative perspective, the following table summarizes the solubility of structurally related esters: ethyl benzoate, benzyl (B1604629) benzoate, and methyl cinnamate (B1238496). This data can offer insights into the expected solubility behavior of this compound in various organic solvents.
| Compound | Solvent | Temperature (°C) | Solubility |
| Ethyl Benzoate | Water | 25 | 0.72 mg/mL[2] |
| Ethanol | Room Temperature | Miscible[2] | |
| Organic Solvents | Not Specified | Soluble[2] | |
| Benzyl Benzoate | Water | 20 | ~0.003 g/100 mL[3] |
| Ethanol | Not Specified | Soluble[3] | |
| Ether | Not Specified | Soluble[3] | |
| Chloroform | Not Specified | Soluble | |
| Oils | Not Specified | Soluble | |
| Methyl Cinnamate | Water | Not Specified | Insoluble[4][5][6][7] |
| Ethanol | Not Specified | Soluble[5][7] | |
| Ether | Not Specified | Soluble[5][7] | |
| Glycerol | Not Specified | Soluble[5][6][7] | |
| Propylene Glycol | Not Specified | Soluble[5][6][7] | |
| Mineral Oil | Not Specified | Soluble[5][7] | |
| Most Non-volatile Oils | Not Specified | Soluble[5][7] |
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent of interest. The protocol is based on the principle of creating a saturated solution and then quantifying the dissolved solute concentration using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of choice (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the withdrawn aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent inaccurate results.
-
Dilute the filtered, saturated solution with the mobile phase (or a suitable solvent) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 278 nm
-
Run Time: Approximately 10 minutes[8]
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
-
Sample Analysis:
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. This compound, 5320-75-2 [thegoodscentscompany.com]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. Methyl cinnamate | 103-26-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Characterization of Cinnamyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl benzoate (B1203000), a compound of interest in various research and development sectors. The following sections detail its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, along with representative experimental protocols for these analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry of cinnamyl benzoate (molar mass: 238.28 g/mol ) provides key information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.[1]
Data Presentation
| m/z | Proposed Fragment Ion | Structural Formula |
| 238 | Molecular Ion [M]⁺ | [C₁₆H₁₄O₂]⁺ |
| 117 | Cinnamyl cation | [C₉H₉]⁺ |
| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ |
| 105 | Benzoyl cation (Base Peak) | [C₇H₅O]⁺ |
| 91 | Tropylium cation | [C₇H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Table 1: Key mass spectrometry fragmentation data for this compound.[1][2]
Experimental Protocol
Instrumentation: A standard mass spectrometer equipped with an electron ionization (EI) source can be utilized.[1][3]
Sample Introduction: For a solid sample like this compound, direct insertion via a heated probe is a common method.[4][5] Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).[1]
Ionization: Electron ionization is performed at a standard energy of 70 eV.[1][3] This high energy leads to the formation of a molecular ion and characteristic fragment ions.[3]
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).[1]
Detection: An electron multiplier is typically used to detect the separated ions.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound.
Data Presentation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3030 | C-H stretch | Aromatic/Vinylic |
| ~1715 | C=O stretch | Ester |
| ~1640 | C=C stretch | Alkene |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1270, ~1110 | C-O stretch | Ester |
| ~965 | C-H bend (out-of-plane) | trans-Alkene |
| ~710, ~690 | C-H bend (out-of-plane) | Monosubstituted Benzene |
Table 2: Characteristic infrared absorption peaks for this compound.
Experimental Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is used.[6]
Sample Preparation: As this compound is a solid, a small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The solid sample is placed on the crystal, and firm, even pressure is applied using a built-in press to ensure good contact.[8]
-
The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
Data Presentation
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet of doublets | 2H | Protons ortho to C=O on benzoate ring |
| ~7.6 | Triplet | 1H | Proton para to C=O on benzoate ring |
| ~7.5 | Triplet | 2H | Protons meta to C=O on benzoate ring |
| ~7.4 | Multiplet | 5H | Protons on the phenyl ring of the cinnamyl group |
| ~6.7 | Doublet of triplets | 1H | Vinylic proton (PhCH=CH) |
| ~6.4 | Doublet | 1H | Vinylic proton (PhCH=CH) |
| ~5.0 | Doublet | 2H | Methylene protons (-O-CH₂-) |
Table 3: Predicted ¹H NMR chemical shifts for this compound.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Ester carbonyl carbon (C=O) |
| ~136 | Quaternary carbon of the phenyl ring (cinnamyl group) |
| ~134 | Vinylic CH (=CH-CH₂O) |
| ~133 | CH of benzoate ring (para to C=O) |
| ~130 | Quaternary carbon of benzoate ring |
| ~129 | CH of benzoate ring (ortho to C=O) |
| ~128.5 | CH of phenyl ring (cinnamyl group) |
| ~128 | CH of benzoate ring (meta to C=O) |
| ~127 | CH of phenyl ring (cinnamyl group) |
| ~123 | Vinylic CH (Ph-CH=) |
| ~66 | Methylene carbon (-O-CH₂-) |
Table 4: Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocol
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher) is used.
Sample Preparation:
-
Approximately 5-25 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[9][10] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[9]
-
The solution is transferred to a 5 mm NMR tube.[11]
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[9]
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which results in single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Visualizations
Spectroscopic Analysis Workflow
A general workflow for the spectroscopic analysis of a chemical compound.
Structural Elucidation of this compound
Synergistic use of spectroscopic data for structural confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 6. agilent.com [agilent.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
The Enigmatic Presence of Cinnamyl Benzoate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl benzoate (B1203000), an aromatic ester, contributes to the characteristic sweet, balsamic, and spicy fragrance of various plants. Its presence is significant not only for the plant's chemical defense and pollinator attraction but also for its potential applications in the pharmaceutical, cosmetic, and flavor industries. This technical guide provides an in-depth exploration of the natural occurrence of cinnamyl benzoate in plants, detailing its quantitative analysis, experimental protocols for its study, and the biosynthetic pathways leading to its formation.
Natural Occurrence and Quantitative Data
This compound and its related ester, cinnamyl cinnamate (B1238496), have been identified in a variety of plant species, most notably in the balsams and resins of the Styracaceae and Fabaceae families, as well as in the essential oils of certain flowers. The concentration of these compounds can vary significantly depending on the plant species, geographical origin, and the specific part of the plant. Below is a summary of the quantitative data available for this compound and related cinnamyl esters in various plant sources.
| Plant Species | Family | Plant Part | Compound | Concentration/Presence |
| Styrax tonkinensis (Siam Benzoin) | Styracaceae | Resin | This compound | Present[1] |
| Styrax benzoin (B196080) (Sumatra Benzoin) | Styracaceae | Resin | This compound | Present[2][3] |
| Myroxylon balsamum (Peru Balsam) | Fabaceae | Balsam | Cinnamyl cinnamate | Present within the "cinnamein" fraction (which constitutes 60-70% of the balsam)[1][4] |
| Myroxylon balsamum (Tolu Balsam) | Fabaceae | Balsam | Benzyl (B1604629) benzoate & Benzyl cinnamate | Present[5] |
| Desmos chinensis | Annonaceae | Fruit, Leaf, Twig | Benzyl benzoate esters | Present[6] |
| Cinnamomum rhyncophyllum | Lauraceae | Leaf Oil | Benzyl benzoate | Up to 77% of the oil |
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the precursors necessary for the final esterification step.
The key precursors for this compound are cinnamoyl-CoA and benzyl alcohol. Cinnamoyl-CoA is a direct product of the phenylpropanoid pathway. Benzyl alcohol is derived from benzoyl-CoA, which is also synthesized from cinnamic acid via a β-oxidative pathway.[7][8] The final step is the esterification of cinnamoyl-CoA with benzyl alcohol, a reaction catalyzed by an acyltransferase. While the specific enzyme responsible for this compound synthesis has not been definitively characterized in all plant species, it is highly probable that a member of the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases is involved.[2][9][10] Enzymes from this family are known to catalyze the formation of similar benzoate and cinnamate esters in various plants.[8][9][10]
References
- 1. composition - Rivera Balsam [riverabalsam.com]
- 2. researchgate.net [researchgate.net]
- 3. hakon-art.com [hakon-art.com]
- 4. myroxylon_balsamum_var._pereirae [Tinkturenpresse] [tinkturenpresse.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Peroxisomal β-Oxidative Pathway and Benzyl Alcohol O-Benzoyltransferase HSR201 Cooperatively Contribute to the Biosynthesis of Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting members of the BAHD acyltransferase family to synthesize multiple hydroxycinnamate and benzoate conjugates in yeast [escholarship.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Cinnamyl Benzoate from Cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl benzoate (B1203000), an ester with applications in fragrances, flavorings, and as a potential building block in pharmaceutical synthesis, can be produced from cinnamaldehyde (B126680) through several synthetic pathways. This technical guide provides a comprehensive overview of the primary methodologies for this transformation. The core of this document focuses on a prevalent and reliable two-step synthesis involving the selective reduction of cinnamaldehyde to cinnamyl alcohol, followed by its esterification with a benzoic acid derivative. Additionally, a potential direct one-step synthesis via a crossed Tishchenko reaction is discussed. This guide presents detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the reaction pathways and experimental workflows to support researchers in the practical application of these synthetic routes.
Introduction
The synthesis of cinnamyl benzoate from the readily available precursor cinnamaldehyde is a significant transformation in organic chemistry. The primary challenge lies in the selective manipulation of the aldehyde functional group in the presence of a reactive carbon-carbon double bond. This guide explores the two main strategies to achieve this synthesis: a sequential reduction-esterification pathway and a direct conversion. The choice of method depends on factors such as desired yield, purity requirements, and available reagents and equipment.
Two-Step Synthesis: Reduction and Esterification
A widely employed and dependable route to this compound involves two distinct stages: the selective reduction of cinnamaldehyde to cinnamyl alcohol, followed by the esterification of the alcohol with a suitable benzoic acid derivative.
Step 1: Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol
The key to this step is the chemoselective reduction of the aldehyde group while preserving the conjugated double bond. Two common and effective methods for this transformation are reduction with sodium borohydride (B1222165) and the Meerwein-Ponndorf-Verley (MPV) reduction.
Sodium borohydride is a mild and selective reducing agent that is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols.[1][2]
Experimental Protocol:
-
In a 50 mL beaker, dissolve 2.5 mL of cinnamaldehyde in 4 mL of 95% ethanol (B145695).[3]
-
In a separate beaker, prepare a solution of 0.3 g of sodium borohydride in 10 mL of 95% ethanol with stirring, maintaining the temperature with an ice-water bath.[3]
-
Slowly add the cinnamaldehyde solution to the sodium borohydride solution, ensuring the reaction temperature does not exceed 60°C.[3]
-
After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously add 1 mL of 10% HCl to quench the reaction.[3]
-
Remove the ethanol via heating in a fume hood until a second layer appears.[3]
-
Cool the mixture and perform a workup by adding 10 mL of diethyl ether and 10 mL of cold water in a separatory funnel.[3]
-
Wash the organic layer sequentially with 10 mL of saturated sodium bisulfite solution and 10 mL of cold water.[3]
-
Dry the ether layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield cinnamyl alcohol.[3]
Quantitative Data for NaBH₄ Reduction:
| Parameter | Value | Reference |
| Yield | 94% | [4] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |
| Solvent | 95% Ethanol | [3] |
| Temperature | < 60°C | [3] |
| Reaction Time | 10 minutes post-addition | [3] |
The MPV reduction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst for the transfer hydrogenation from a sacrificial alcohol, such as isopropanol, to the aldehyde.[5] This method is highly chemoselective for the reduction of aldehydes and ketones.[6]
Experimental Protocol:
A general procedure involves heating the aldehyde with aluminum isopropoxide in isopropanol. The acetone (B3395972) co-product is often removed by distillation to drive the equilibrium towards the formation of the desired alcohol.[7]
-
In a round-bottom flask equipped with a distillation apparatus, combine cinnamaldehyde, a stoichiometric excess of isopropanol, and a catalytic amount of aluminum isopropoxide.
-
Heat the mixture to reflux.
-
Slowly distill off the acetone as it is formed.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and hydrolyze the aluminum salts with dilute acid.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate under reduced pressure.
Quantitative Data for MPV Reduction:
| Parameter | Value | Reference |
| Catalyst | Aluminum Isopropoxide | [5][6] |
| Hydride Source | Isopropanol | [6] |
| Selectivity | High for C=O reduction | [6] |
| Conditions | Mild | [7] |
Step 2: Esterification of Cinnamyl Alcohol
Once cinnamyl alcohol is obtained, it can be esterified to this compound using various methods.
This method is a mild and efficient way to form esters using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[8]
Experimental Protocol:
-
In a dry round-bottom flask, dissolve benzoic acid (1.0 equivalent) and cinnamyl alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758).[8]
-
Add a catalytic amount of DMAP (0.1 equivalents).[8]
-
Cool the flask in an ice bath and slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane with continuous stirring.[8]
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.[8]
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.[8]
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica (B1680970) gel column chromatography.[8]
Quantitative Data for Steglich Esterification of an Analogous System:
| Parameter | Value | Reference |
| Yield (Cinnamyl Cinnamate) | 98% | [9] |
| Coupling Agent | DCC | [8] |
| Catalyst | DMAP | [8] |
| Solvent | Anhydrous Dichloromethane | [8] |
| Temperature | Room Temperature | [8] |
| Reaction Time | 2-4 hours | [8] |
A traditional method for ester synthesis involves the reaction of an alcohol with an acyl chloride in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct.[10]
Experimental Protocol:
-
Combine cinnamyl alcohol and benzoyl chloride in a reaction vessel.[10]
-
Add pyridine to the mixture, which acts as both a catalyst and an acid scavenger.[10]
-
Stir the reaction mixture at room temperature for 4 hours.[10][11]
-
Monitor the reaction progress using TLC.
-
Upon completion, perform a standard aqueous workup and purify the product, typically by extraction and chromatography.[10]
Quantitative Data for Esterification with Benzoyl Chloride:
| Parameter | Value | Reference |
| Yield | 12.44% | [11] |
| Acylating Agent | Benzoyl Chloride | [10] |
| Base/Catalyst | Pyridine | [10] |
| Temperature | Room Temperature | [10][11] |
| Reaction Time | 4 hours | [10][11] |
Note: The reported yield of 12.44% may not be representative of optimized conditions.
Direct Synthesis: The Crossed Tishchenko Reaction
The Tishchenko reaction involves the disproportionation of an aldehyde in the presence of an alkoxide catalyst to form an ester.[12] A "crossed" or "intermolecular" Tishchenko reaction between two different aldehydes, in this case, cinnamaldehyde and benzaldehyde (B42025), could theoretically produce this compound directly.[13]
This one-step approach is atom-economical but can be challenging in terms of selectivity, as it can lead to a mixture of four possible ester products. However, recent advances in catalysis have shown promise in achieving high chemoselectivity in crossed Tishchenko reactions.[13]
Visualizations
Reaction Pathways
Caption: Synthetic routes to this compound from cinnamaldehyde.
Experimental Workflow for Two-Step Synthesis
Caption: Generalized workflow for the two-step synthesis of this compound.
Mechanism of Steglich Esterification
Caption: Simplified mechanism of the Steglich esterification.
Conclusion
The synthesis of this compound from cinnamaldehyde is most reliably achieved through a two-step process involving the selective reduction of the aldehyde to cinnamyl alcohol, followed by esterification. The use of sodium borohydride for the reduction step and the Steglich conditions for the esterification step offer high yields and mild reaction conditions. While a direct synthesis via a crossed Tishchenko reaction is conceptually appealing for its atom economy, further research is required to develop a selective and high-yielding protocol for this specific transformation. The data and protocols presented in this guide provide a solid foundation for researchers to select and implement the most suitable method for their synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cinnamaldehyde with nabh4 reaction | Filo [askfilo.com]
- 3. studylib.net [studylib.net]
- 4. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 5. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 10. benchchem.com [benchchem.com]
- 11. THE SYNTHESIS OF this compound THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]
- 12. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 13. Tishchenko Reaction [organic-chemistry.org]
The Biological Versatility of Cinnamyl Benzoate Esters: A Technical Guide
Abstract: Cinnamyl benzoate (B1203000) esters, a class of aromatic compounds, are gaining significant attention within the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the current research on these esters, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. It synthesizes quantitative data from various studies, details key experimental protocols for assessing biological activity, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of cinnamyl benzoate and related esters.
Introduction
This compound (3-phenyl-2-propen-1-yl benzoate) is an ester formed from cinnamyl alcohol and benzoic acid.[1][2] It is a white crystalline powder with a balsamic, spicy, and fruity odor, and it is insoluble in water.[1] Beyond its traditional use in the fragrance and flavor industries, a growing body of evidence highlights its potential pharmacological applications.[1] The biological activity of this compound and its structural analogs is attributed to the unique combination of the cinnamyl and benzoate moieties, which allows for interactions with various biological targets. This guide delves into the key bioactivities, presenting a structured analysis of the available scientific data.
Antimicrobial Activity
Benzoate and cinnamate (B1238496) esters have demonstrated a range of antimicrobial properties.[3][4] The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[3]
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of various benzoate and cinnamate esters against different microorganisms is summarized below. The activity can be influenced by the length of the alkyl chain and the pH of the medium.[3]
| Ester | Microorganism | Assay | MIC Value | Reference |
| Sodium Benzoate | Staphylococcus aureus | Broth Microdilution | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | [3] |
| Escherichia coli | Broth Microdilution | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | [3] | |
| Pseudomonas aeruginosa | Broth Microdilution | 0.5 mg/ml | [3] | |
| Candida albicans | Broth Microdilution | 2.5 mg/ml | [3] | |
| Methylparaben | Staphylococcus aureus | Broth Microdilution | 2.6 mM | [3] |
| Propylparaben | Staphylococcus aureus | Broth Microdilution | 2.2 mM | [3] |
| Butyl Cinnamate | Candida albicans | Broth Microdilution | 626.62 µM | [4][5] |
| Candida tropicalis | Broth Microdilution | 626.62 µM | [5] | |
| Candida glabrata | Broth Microdilution | 626.62 µM | [5] | |
| Benzyl Cinnamate | Staphylococcus aureus | Broth Microdilution | 537.81 µM | [5] |
| Staphylococcus epidermidis | Broth Microdilution | 537.81 µM | [5] | |
| Pseudomonas aeruginosa | Broth Microdilution | 1075.63 µM | [5] | |
| Decyl Cinnamate | Staphylococcus aureus | Broth Microdilution | 550.96 µM | [5] |
| Staphylococcus epidermidis | Broth Microdilution | 550.96 µM | [5] | |
| Pseudomonas aeruginosa | Broth Microdilution | 550.96 µM | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]
Workflow for Broth Microdilution Assay
Caption: General workflow for the broth microdilution assay.
Methodology:
-
Preparation of Test Compound: A stock solution of the this compound ester is prepared and serially diluted in a liquid growth medium to create a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., McFarland standard).
-
Assay Plate Setup: The different dilutions of the test compound are added to the wells of a 96-well microtiter plate. The microbial inoculum is then added to each well. Positive (inoculum without test compound) and negative (medium only) controls are included.[3]
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).[1]
-
MIC Determination: After incubation, the plate is examined for visible signs of microbial growth. The MIC is the lowest concentration of the ester that completely inhibits growth.[1][3]
Proposed Antimicrobial Mechanism of Action
Benzoate esters are thought to exert their antimicrobial effects by disrupting the microbial cell's energy production and membrane integrity.[3]
Caption: Proposed antimicrobial mechanism of benzoate esters.
Pathway Description:
-
Cellular Entry: In an acidic environment, benzoate esters can be hydrolyzed to undissociated benzoic acid. This lipophilic form can easily pass through the microbial cell membrane.[3]
-
Intracellular pH Disruption: Once inside the more alkaline cytoplasm, the benzoic acid dissociates, releasing protons (H⁺) and benzoate anions.[3]
-
Metabolic Inhibition: This influx of protons leads to a decrease in the intracellular pH, creating an acidic environment that disrupts essential metabolic processes and inhibits microbial growth.[3]
Anticancer Activity
Cinnamyl esters have demonstrated cytotoxic effects against various cancer cell lines.[6] Their anticancer activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.[6]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of various cinnamyl esters against different human cancer cell lines.
| Ester Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Cinnamyl-lipoic acid ester | Not specified | Lipoxygenase inhibition | Potent inhibitor | [7] |
| Eugenyl benzoate derivative 9 | HT29 (Colorectal) | Cytotoxicity Assay | 26.56 µmol/ml | [8] |
| Benzo[g]indole derivative 2c | 60 human cancer cell lines | NCI-60 screen | Cytotoxic at 10 µM | [9] |
| Benzo[g]indole derivative 3c | 60 human cancer cell lines | NCI-60 screen | Cytotoxic at 10 µM | [9] |
| Compound 9: 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate |
Experimental Protocols for Anticancer Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound ester and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
The Annexin V/Propidium Iodide (PI) assay is a common method used to detect apoptotic cells by flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the test compound, and then both adherent and floating cells are collected.[6]
-
Washing and Resuspension: The cells are washed with phosphate-buffered saline (PBS) and resuspended in Annexin V binding buffer.[6]
-
Staining: FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[6]
-
Incubation and Analysis: After a brief incubation in the dark, the cells are analyzed by flow cytometry.[6] The results distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[6]
Signaling Pathways in Anticancer Activity
Cinnamyl esters may exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.
The MAPK/ERK pathway is crucial for regulating cell proliferation and differentiation.[10]
Caption: Inhibition of the MAPK/ERK signaling pathway.
The intrinsic apoptosis pathway is a key mechanism for programmed cell death.
Caption: Induction of the intrinsic apoptosis pathway.
Anti-inflammatory Activity
Cinnamyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) have shown enhanced anti-inflammatory activity and potent inhibition of lipoxygenase compared to the parent acids.[7] Cinnamic acid esters have also demonstrated anti-inflammatory properties in animal models.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema Test
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Dosing: Mice or rats receive an intraperitoneal dose of the test compound (e.g., 75 mg/kg) or a reference drug like phenylbutazone (B1037) (e.g., 80 mg/kg).[11]
-
Induction of Edema: After a set period, a sub-plantar injection of carrageenan (e.g., 3.5%) is administered into the paw of the animals to induce localized inflammation and edema.[11]
-
Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 3, 5, and 7 hours) after the carrageenan injection using a plethysmometer.[11]
-
Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Other Biological Activities
-
Avian Repellency: this compound and related compounds have been investigated for their ability to repel birds. Studies suggest that benzoate esters are generally more repellent than their corresponding alcohols in certain tests.[12]
-
Enzyme Inhibition: Cinnamyl esters have been shown to be potent inhibitors of soybean lipoxygenase, an enzyme involved in inflammatory pathways.[7]
Conclusion
This compound esters represent a class of compounds with a broad spectrum of biological activities, including significant antimicrobial, anticancer, and anti-inflammatory potential. The data summarized in this guide highlights their efficacy in various in vitro and in vivo models. The detailed experimental protocols and pathway visualizations provide a framework for future research and development. Further investigation is warranted to fully elucidate the structure-activity relationships, explore the in vivo efficacy and safety profiles of promising candidates, and translate these findings into novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Esters of some non-steroidal anti-inflammatory drugs with cinnamyl alcohol are potent lipoxygenase inhibitors with enhanced anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Avian Repellency of Coniferyl and Cinnamyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamyl Benzoate: A Technical Guide to its Potential as an Antimycotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl benzoate (B1203000), a benzoate ester of cinnamyl alcohol, is a compound of growing interest within the scientific community for its potential biological activities, including its prospective role as an antimycotic agent.[1] While extensively utilized in the fragrance and flavor industries, its structural similarity to other cinnamic acid derivatives with known antifungal properties suggests a promising avenue for research and development in the field of antifungal therapeutics.[2] This technical guide provides a comprehensive overview of the current understanding of cinnamyl benzoate's potential as an antimycotic agent, detailing its proposed mechanism of action, representative data from related compounds, and standardized experimental protocols for its evaluation.
Introduction
The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal resistance, necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with demonstrated antifungal activity.[3][4][5] this compound, belonging to this class, is formed from the esterification of trans-cinnamyl alcohol and benzoic acid.[6] This guide serves as a foundational resource for researchers and drug development professionals, consolidating the available scientific information and providing detailed methodologies for further investigation into the antimycotic potential of this compound.
Proposed Mechanism of Action
The primary proposed mechanism for the antifungal activity of this compound and related cinnamic acid derivatives is the inhibition of benzoate 4-hydroxylase (CYP53) , a cytochrome P450 enzyme unique to fungi.[2][3] This enzyme plays a critical role in the fungal detoxification of benzoic acid, an intermediate in the metabolism of aromatic compounds.[2][3][4]
By inhibiting CYP53, this compound is hypothesized to disrupt this vital detoxification pathway, leading to an intracellular accumulation of toxic benzoate.[2] This accumulation is believed to lower the intracellular pH, inhibit key enzymes like phosphofructokinase in the glycolytic pathway, and subsequently decrease ATP production, ultimately restricting fungal growth.[7] The specificity of CYP53 to fungi makes it an attractive target for the development of novel antifungal drugs with potentially low toxicity to humans.[2][3]
Antimycotic Activity (Representative Data)
While specific quantitative data for the antimycotic activity of this compound is limited in publicly available literature, the activity of structurally related cinnamic and benzoic acid esters provides a strong indication of its potential.[2] The following tables summarize representative Minimum Inhibitory Concentration (MIC) values for these related compounds against common fungal pathogens. These values are intended to serve as a benchmark for future studies on this compound.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Cinnamic and Benzoic Acid Esters
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Methyl Caffeate | Candida albicans ATCC-76645 | 128 | [8] |
| Methyl Caffeate | Candida albicans LM-106 | 128 | [8] |
| Methyl Caffeate | Candida albicans LM-23 | 128 | [8] |
| Methyl 2-nitrocinnamate | Candida albicans ATCC-76645 | 128 | [8] |
| Methyl 2-nitrocinnamate | Candida albicans LM-106 | 128 | [8] |
| Methyl 2-nitrocinnamate | Candida albicans LM-23 | 128 | [8] |
| Methyl biphenyl-2-carboxylate | Candida albicans ATCC-76645 | 256 | [8] |
| Methyl biphenyl-2-carboxylate | Candida albicans LM-106 | 128 | [8] |
| Methyl biphenyl-2-carboxylate | Candida albicans LM-23 | 128 | [8] |
Note: The data presented are representative values from studies on various cinnamic and benzoic acid derivatives and may not be directly reflective of the activity of this compound.[2]
Experimental Protocols
The following detailed protocols, adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are provided for the evaluation of the antimycotic properties of this compound.[2][9]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is the cornerstone of in vitro antifungal susceptibility testing and is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum (e.g., Candida albicans, Aspergillus niger)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Fungal Inoculum (Yeast):
-
Subculture the yeast strain on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.[9]
-
Harvest several colonies and suspend them in sterile saline.[9]
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.[9][10]
-
Dilute this stock suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[2][9]
-
-
Preparation of Fungal Inoculum (Molds):
-
Grow the mold on a suitable agar medium at 35°C until sporulation is evident.[9]
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent like Tween 20.[9]
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.[9][10]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).[2]
-
In a 96-well plate, perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to achieve a range of desired concentrations (e.g., 512 µg/mL to 1 µg/mL).[2][9] Ensure the final DMSO concentration in the test wells does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.[2][9]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted this compound.[2][9]
-
Include a positive control (growth control: inoculum without the test compound) and a negative control (sterility control: medium only).[9]
-
Incubate the plates at 35°C for 24-48 hours.[2]
-
-
Determination of MIC:
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus. It is determined as a secondary test after the MIC is established.[11]
Materials:
-
MIC plate from the protocol above
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette or inoculating loop
Procedure:
-
Following the determination of the MIC, select the wells that show no visible fungal growth.
-
Take a 10-20 µL aliquot from each of these wells.[2]
-
Spot the aliquot onto a fresh SDA plate.[2]
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the control spots.[2]
-
The MFC is the lowest concentration of the test compound from which no fungal colonies grow on the SDA plate.[2]
Cytotoxicity Assessment
While evaluating the antimycotic potential of this compound, it is crucial to assess its cytotoxicity against mammalian cells to determine its therapeutic index.
In Vitro Cytotoxicity Assay (e.g., WST-1 Assay)
This colorimetric assay measures the metabolic activity of viable cells and can be used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[12]
Materials:
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
This compound
-
WST-1 reagent
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Add various concentrations of this compound to the wells. Include untreated and vehicle-only (DMSO) controls.[12]
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) in a humidified incubator.[12]
-
Reagent Addition: Add WST-1 reagent to each well.[12]
-
Final Incubation: Incubate the plate for an additional 1 to 4 hours at 37°C.[12]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a potential antimycotic agent. Its proposed mechanism of action, targeting a fungal-specific enzyme, is a highly desirable characteristic for antifungal drug development. While direct evidence of its antimycotic efficacy is currently sparse, the data from structurally similar compounds are encouraging.
Future research should focus on:
-
Systematic screening of this compound against a broad panel of pathogenic fungi to determine its MIC and MFC values.
-
Elucidating the precise mechanism of action through enzymatic assays with purified CYP53 and studies on its effects on fungal cell membrane integrity and other cellular processes.
-
In vivo efficacy and toxicity studies in animal models of fungal infections to assess its therapeutic potential and safety profile.
The detailed protocols provided in this guide offer a standardized framework for conducting these essential investigations, paving the way for a comprehensive evaluation of this compound as a novel antimycotic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Degradation of Cinnamyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnamyl benzoate (B1203000), an ester of cinnamyl alcohol and benzoic acid, is a compound of interest in various scientific and industrial fields, including pharmaceuticals and fragrance. An in-depth understanding of its thermal stability and degradation profile is crucial for ensuring product quality, safety, and efficacy, particularly in applications involving heat treatment or long-term storage at elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of cinnamyl benzoate, including its degradation pathways and the methodologies used for its analysis. While direct experimental data for this compound is limited, this guide draws upon data from structurally similar compounds, such as benzyl (B1604629) benzoate, and related molecules to provide a robust predictive model of its thermal decomposition.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₂ | [1][2] |
| Molecular Weight | 238.28 g/mol | [1][2] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 31-33 °C | [3][4] |
| Boiling Point | 335 °C @ 760 mm Hg | [3] |
| Flash Point | 175.56 °C | [1][3] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [1][3][5] |
Thermal Stability Analysis
The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on the temperatures at which the material begins to decompose and the nature of the thermal events.
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point and to detect any endothermic or exothermic events associated with its decomposition. The melting point of this compound is well-established at 31-33 °C.[3][4]
Thermal Degradation Pathway
The thermal degradation of this compound is predicted to proceed through a primary disproportionation reaction, analogous to that observed for benzyl benzoate.[6] At elevated temperatures, the ester linkage is expected to be the primary site of cleavage.
Proposed Degradation Mechanism
At temperatures around 350 °C, this compound is likely to undergo a disproportionation reaction, yielding benzoic anhydride (B1165640) and dicinnamyl ether. The dicinnamyl ether is expected to be unstable at this temperature and would further decompose into cinnamaldehyde (B126680) and toluene (B28343). Benzoic anhydride, being more stable, would likely persist as a major degradation product.
Further decomposition of the initial products can also occur at higher temperatures. Benzoic acid, a potential hydrolysis product if water is present, is known to decompose into benzene (B151609) and carbon dioxide.[7] Cinnamaldehyde has been shown to pyrolyze into styrene (B11656) and other smaller molecules.[8][9]
Caption: Proposed thermal degradation pathway of this compound.
Predicted Thermal Degradation Products
Based on the proposed degradation pathway, the following table summarizes the likely thermal degradation products of this compound.
| Product | Chemical Formula | Method of Formation |
| Benzoic Anhydride | C₁₄H₁₀O₃ | Disproportionation of this compound |
| Cinnamaldehyde | C₉H₈O | Decomposition of dicinnamyl ether |
| Toluene | C₇H₈ | Decomposition of dicinnamyl ether |
| Styrene | C₈H₈ | Further decomposition of cinnamaldehyde |
| Benzoic Acid | C₇H₆O₂ | Hydrolysis of this compound (if water is present) |
| Benzene | C₆H₆ | Decomposition of benzoic acid |
| Carbon Dioxide | CO₂ | Decomposition of benzoic acid |
Experimental Protocols
To analyze the thermal stability and degradation of this compound, a combination of analytical techniques is recommended. The following are detailed methodologies for the key experiments.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (the temperature at which significant mass loss begins) and the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 0 °C.
-
Ramp the temperature from 0 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point from the peak of the endothermic transition. Observe any exothermic or endothermic peaks at higher temperatures that may correspond to decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS).
-
Sample Preparation: Place approximately 0.5 mg of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 350-600 °C (a temperature ramp or multiple single-temperature runs can be performed to observe the evolution of different products).
-
Atmosphere: Helium.
-
-
GC/MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 50 °C for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).
Caption: Workflow for analyzing the thermal stability and degradation of this compound.
Conclusion
This technical guide provides a comprehensive framework for understanding the thermal stability and degradation of this compound. While direct experimental data is sparse, by drawing analogies from structurally similar compounds like benzyl benzoate, a predictive model of its thermal behavior can be established. The primary degradation mechanism is proposed to be a disproportionation reaction, leading to the formation of benzoic anhydride, cinnamaldehyde, and toluene as the main initial products. Further decomposition at higher temperatures can lead to the formation of styrene, benzene, and carbon dioxide. The outlined experimental protocols provide a robust methodology for researchers and drug development professionals to perform their own detailed analysis of this compound's thermal properties, ensuring the development of safe, stable, and effective products.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 5320-75-2 [thegoodscentscompany.com]
- 4. This compound = 98 , FG 5320-75-2 [sigmaaldrich.com]
- 5. CAS 5320-75-2: this compound | CymitQuimica [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
- 9. Pyrolysis Study of Cinnamaldehyde Model Compound with Analytical Py-gc×gc-fid/tof-ms | Chemical Engineering Transactions [cetjournal.it]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cinnamyl Benzoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl benzoate (B1203000) is an ester that finds applications in the fragrance industry and serves as a versatile building block in organic synthesis, including the development of novel therapeutic agents. The Fischer esterification is a classic and cost-effective method for synthesizing esters through the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This document provides detailed application notes and protocols for the synthesis of cinnamyl benzoate from cinnamyl alcohol and benzoic acid using Fischer esterification. The equilibrium of this reaction can be shifted towards the product by using an excess of one reactant or by removing water as it is formed.[2][3]
Comparative Data of Esterification Methods
While Fischer esterification is a fundamental approach, other methods for synthesizing cinnamyl esters exist, each with its own set of reaction parameters and outcomes. The following table summarizes quantitative data from various esterification methods for cinnamyl alcohol and related substrates to provide a comparative overview.
| Method | Reactants | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Fischer Esterification (adapted) | Cinnamyl Alcohol, Benzoic Acid | Conc. H₂SO₄ | Toluene (B28343) | 4-6 hours | Reflux (~111°C) | Moderate to High |
| Reaction with Benzoyl Chloride | Cinnamyl Alcohol, Benzoyl Chloride | Pyridine | - | 4 hours | Room Temp. | Not specified |
| Lipase-Catalyzed Synthesis | Cinnamyl Alcohol, Ethyl Acetate (B1210297) | Novozym 435 | Solvent-free | Not specified | 40 | Not specified |
| Acid-Catalyzed (Acetic Anhydride) | Cinnamyl Alcohol, Acetic Anhydride | H₃PO₄ or p-TsOH | - | 6-9 hours | 40-50 | Not specified |
Experimental Protocol: Fischer Esterification of this compound
This protocol details the synthesis of this compound from cinnamyl alcohol and benzoic acid using concentrated sulfuric acid as a catalyst and toluene as a solvent to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus.
Materials
-
Cinnamyl alcohol
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
1. Reaction Setup:
-
In a 250 mL round-bottom flask, combine benzoic acid (1.0 equivalent), cinnamyl alcohol (1.2 equivalents), and toluene (100 mL).
-
Add a magnetic stir bar to the flask.
-
Carefully add concentrated sulfuric acid (0.1 equivalents) to the mixture while stirring.
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
2. Reaction:
-
Heat the mixture to reflux using a heating mantle. Toluene will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap.
-
Continue the reflux for 4-6 hours, or until no more water is collected in the trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted benzoic acid.
-
Water (1 x 50 mL).
-
Saturated brine solution (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
4. Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.[4]
5. Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Fischer Esterification Mechanism
The Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.[1]
References
Green Synthesis of Cinnamyl Benzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of cinnamyl benzoate (B1203000), a valuable aromatic ester used in the fragrance, flavor, and pharmaceutical industries. These methods focus on environmentally benign approaches that minimize the use of hazardous reagents and solvents, reduce reaction times, and promote energy efficiency. The protocols are designed to be clear, reproducible, and easily adaptable for research and development purposes.
Greener Steglich Esterification
The Steglich esterification is a mild and efficient method for forming ester bonds. A greener version of this reaction has been developed that replaces traditional chlorinated solvents with more environmentally friendly alternatives like acetonitrile (B52724). This method offers high yields under mild conditions.[1][2]
Application Notes:
This protocol is ideal for the synthesis of cinnamyl benzoate from benzoic acid and cinnamyl alcohol, particularly for small to medium-scale laboratory preparations. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst allows the reaction to proceed efficiently at moderate temperatures.[1][2] Acetonitrile is a preferable solvent choice over dichloromethane, aligning with green chemistry principles.[1]
Experimental Protocol:
-
Materials:
-
Benzoic acid (1.0 eq)
-
Cinnamyl alcohol (1.0 eq)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-dimethylaminopyridine (DMAP) (0.1 - 3.0 eq)
-
Acetonitrile (solvent)
-
1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄ (for drying)
-
Ethyl acetate (B1210297) or diethyl ether (for extraction)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzoic acid and cinnamyl alcohol in acetonitrile.
-
Add DMAP and then EDC to the solution.
-
Heat the reaction mixture to 40-45 °C and stir for approximately 45 minutes.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
-
Quantitative Data:
| Method | Reactants | Coupling Agent/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Greener Steglich Esterification | (E)-Cinnamic acid and various alcohols | EDC, DMAP | Acetonitrile | 45 min | 40-45 | ~70 |
| Traditional Steglich Esterification | Benzoic acid and (E)-cinnamyl alcohol | DCC, DMAP | Dichloromethane | 2-4 h | Room Temp | High |
Diagram:
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a green chemistry technique that can dramatically reduce reaction times and improve yields.[3] This method is particularly effective for esterification reactions.
Application Notes:
This protocol describes a solvent-free, microwave-assisted synthesis of cinnamyl esters. While the specific example uses various dicarboxylic acids, the conditions can be adapted for the reaction of benzoic acid with cinnamyl alcohol. The significant advantage of this method is the drastic reduction in reaction time from hours to minutes.[4][5] A catalyst such as butylstannoic acid can be used, although other catalysts may also be effective.[4]
Experimental Protocol:
-
Materials:
-
Benzoic acid (1.0 eq)
-
Cinnamyl alcohol (1.0 eq)
-
Catalyst (e.g., butylstannoic acid, 0.15 wt%)[4]
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine benzoic acid, cinnamyl alcohol, and the catalyst.
-
Place the vessel in a multimode microwave reactor.
-
Heat the mixture to approximately 140 °C and maintain for 10-20 minutes.[4][5][6]
-
Monitor the reaction progress by TLC.
-
After cooling, dissolve the raw product in a suitable solvent (e.g., ethyl ether), dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Evaporate the solvent to obtain the final product.
-
Quantitative Data:
| Method | Reactants | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Microwave-Assisted Synthesis | Cinnamyl alcohol and various acid anhydrides/dicarboxylic acids | Butylstannoic acid (0.15 wt%) | Solvent-free | 10-20 min | 140 | >90 |
| Conventional Heating | Cinnamyl alcohol and various acid anhydrides/dicarboxylic acids | Butylstannoic acid (0.15 wt%) | Solvent-free | 30-65 h | 140 | >90 |
Diagram:
Enzymatic Synthesis (Biocatalysis)
Enzymatic synthesis using lipases offers a highly specific and environmentally friendly route to this compound. These reactions are typically carried out under mild conditions and can be performed in organic solvents or solvent-free systems.[7]
Application Notes:
This protocol provides a general method for the lipase-catalyzed synthesis of cinnamyl esters. Immobilized lipases, such as Novozym 435 or Lipozyme TLIM, are often used as they can be easily recovered and reused.[8][9] The choice of solvent and other reaction parameters can be optimized to achieve high conversion rates.
Experimental Protocol:
-
Materials:
-
Benzoic acid
-
Cinnamyl alcohol
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Organic solvent (e.g., n-heptane, isooctane) or solvent-free system
-
-
Procedure:
-
Combine benzoic acid and cinnamyl alcohol in a suitable molar ratio (e.g., 1:2 to 1:3) in a reaction vessel.[7][10]
-
Add the immobilized lipase (e.g., 2% w/w of substrates).[10]
-
If using a solvent, add it to the reaction mixture.
-
Incubate the mixture at a suitable temperature (e.g., 50-60 °C) with continuous agitation.[7][10]
-
Monitor the reaction progress over time (e.g., 12-32 hours) using a suitable analytical method like HPLC or GC.[7][10]
-
After the reaction, recover the immobilized enzyme by filtration.
-
Isolate the product from the reaction mixture, typically by solvent evaporation and subsequent purification if necessary.
-
Quantitative Data:
| Method | Reactants | Biocatalyst | Solvent | Reaction Time | Temperature (°C) | Conversion/Yield (%) |
| Enzymatic Synthesis (Cinnamyl Butyrate) | Butyric acid and Cinnamyl alcohol (1:2) | Immobilized Lipase (2% w/w) | Not specified | 12 h | 50 | 90 (conversion) |
| Enzymatic Synthesis (Benzyl Cinnamate) | Cinnamic acid and Benzyl alcohol | Lipozyme TLIM | Isooctane | Not specified | Optimized | 97.3 (yield) |
Diagram:
Ultrasound-Assisted Green Synthesis (Sonochemistry)
Ultrasound-assisted synthesis is an emerging green technique that utilizes acoustic cavitation to enhance chemical reactivity, leading to shorter reaction times and increased yields.[11][12]
Application Notes:
General Protocol (Proposed):
-
Materials:
-
Benzoic acid
-
Cinnamyl alcohol
-
Optional: A mild, green catalyst
-
Optional: A high-boiling point, green solvent
-
-
Procedure:
-
Combine benzoic acid and cinnamyl alcohol in an ultrasonic cleaning bath or with an ultrasonic probe.
-
If used, add the catalyst and/or solvent.
-
Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) and power.
-
Monitor the reaction temperature and progress using TLC or GC.
-
Upon completion, isolate the product using standard workup and purification procedures.
-
Diagram:
Solid Acid Catalysis
Solid acid catalysts offer a green alternative to traditional liquid acid catalysts like sulfuric acid for esterification reactions. They are generally non-corrosive, reusable, and minimize waste generation.[13]
Application Notes:
Iron-supported zirconium/titanium solid acid catalysts have shown effectiveness in the synthesis of methyl benzoates and could be adapted for the synthesis of this compound.[13] These heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying the workup process and allowing for catalyst recycling.
General Protocol (Proposed):
-
Materials:
-
Benzoic acid
-
Cinnamyl alcohol
-
Solid acid catalyst (e.g., Fe-Zr/Ti oxide)
-
A suitable solvent (or solvent-free)
-
-
Procedure:
-
Combine benzoic acid, cinnamyl alcohol, and the solid acid catalyst in a reaction flask.
-
Heat the mixture with stirring to an appropriate temperature.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Wash the catalyst for reuse.
-
Isolate the this compound from the filtrate by solvent evaporation and/or purification.
-
Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
Synthesis of Cinnamyl Benzoate via Schotten-Baumann Reaction: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cinnamyl benzoate (B1203000) from benzoyl chloride and cinnamyl alcohol. The primary method described is the Schotten-Baumann reaction, a well-established method for the acylation of alcohols. This protocol offers a robust and efficient procedure for obtaining cinnamyl benzoate, a valuable compound in the fragrance, flavor, and pharmaceutical industries. Included are comprehensive experimental details, data on the physicochemical properties of this compound, and its spectral characterization.
Introduction
This compound is an aromatic ester known for its pleasant balsamic and fruity odor, which has led to its use in perfumes and as a flavoring agent.[1] Beyond its sensory properties, it also serves as a precursor in the synthesis of various organic molecules. The synthesis of this compound is commonly achieved through the esterification of cinnamyl alcohol with a benzoylating agent. The Schotten-Baumann reaction, which utilizes an acid chloride and a base, is a widely employed method for this transformation due to its operational simplicity and generally good yields.[2][3] This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid chloride, with a base serving to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[4]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of this compound is crucial for its identification, purification, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₂ | [5] |
| Molecular Weight | 238.28 g/mol | [5] |
| Appearance | White crystalline powder | [5][6] |
| Melting Point | 31-33 °C | [5] |
| Boiling Point | 335 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and oils. | [1][5] |
| Odor | Balsamic, spicy, fruity | [5] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2', H-6' | ~8.05 | d | ~7.5 | Aromatic (ortho to C=O) |
| H-4' | ~7.55 | t | ~7.5 | Aromatic (para to C=O) |
| H-3', H-5' | ~7.45 | t | ~7.5 | Aromatic (meta to C=O) |
| H-2'', H-6'' | ~7.40 | m | - | Aromatic (cinnamyl) |
| H-3'', H-4'', H-5'' | ~7.30 | m | - | Aromatic (cinnamyl) |
| H-β | ~6.70 | d | ~16.0 | Vinylic |
| H-α | ~6.30 | dt | ~16.0, ~6.5 | Vinylic |
| -CH₂- | ~4.90 | d | ~6.5 | Methylene |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~166.5 | Carbonyl |
| C-1' | ~136.5 | Aromatic (ipso, cinnamyl) |
| C-γ | ~134.0 | Vinylic |
| C-4' | ~133.0 | Aromatic (para to C=O) |
| C-1'' | ~130.5 | Aromatic (ipso, benzoyl) |
| C-2', C-6' | ~129.7 | Aromatic (ortho to C=O) |
| C-3', C-5' | ~128.5 | Aromatic (meta to C=O) |
| C-2'', C-6'' | ~128.6 | Aromatic (cinnamyl) |
| C-3'', C-5'' | ~128.0 | Aromatic (cinnamyl) |
| C-4'' | ~126.6 | Aromatic (cinnamyl) |
| C-β | ~123.5 | Vinylic |
| -CH₂- | ~65.0 | Methylene |
Experimental Protocols
The following protocols describe the synthesis of this compound from benzoyl chloride and cinnamyl alcohol using two common variations of the Schotten-Baumann reaction.
Protocol 1: Synthesis using Pyridine (B92270) as a Base
This protocol utilizes pyridine as a base to neutralize the hydrochloric acid formed during the reaction.
Materials:
-
Cinnamyl alcohol
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM) or Diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cinnamyl alcohol (1.0 equivalent) in dichloromethane.
-
Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis using Aqueous Sodium Hydroxide (B78521)
This protocol employs a two-phase system with aqueous sodium hydroxide as the base.[9][10]
Materials:
-
Cinnamyl alcohol
-
Benzoyl chloride
-
10% Aqueous sodium hydroxide solution
-
Dichloromethane (DCM) or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve cinnamyl alcohol (1.0 equivalent) in dichloromethane.
-
Add 10% aqueous sodium hydroxide solution (2.0 equivalents) to the flask.
-
Stir the biphasic mixture vigorously and cool it in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Continue vigorous stirring at room temperature for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Visualizations
Signaling Pathway of the Schotten-Baumann Reaction
Caption: Mechanism of the Schotten-Baumann reaction for this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. CAS 5320-75-2: this compound | CymitQuimica [cymitquimica.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 5320-75-2 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. THE SYNTHESIS OF this compound THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]
- 9. chemistnotes.com [chemistnotes.com]
- 10. lscollege.ac.in [lscollege.ac.in]
Protocol for the Purification of Cinnamyl Benzoate by Recrystallization
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the purification of cinnamyl benzoate (B1203000) via recrystallization. Cinnamyl benzoate, a benzoate ester with applications in the fragrance and pharmaceutical industries, can be effectively purified to remove impurities through a carefully selected solvent system. This protocol outlines a method using a mixed solvent system of ethanol (B145695) and water, which leverages the differential solubility of this compound at varying temperatures.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior during the recrystallization process.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₂ | [1][2][3] |
| Molecular Weight | 238.28 g/mol | [1][3][4] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 31-33 °C | |
| Boiling Point | 335 °C @ 760 mmHg | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | [2][4] |
| CAS Number | 5320-75-2 | [1][2] |
Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to solvent volumes may be necessary depending on the initial purity of the sample.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Pasteur pipettes
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Experimental Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 20 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add ethanol in small portions (1-2 mL at a time) until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel with a small piece of fluted filter paper.
-
Quickly pour the hot solution through the pre-heated funnel to remove the insoluble impurities.
-
-
Inducing Crystallization:
-
Heat the clear ethanolic solution of this compound back to a gentle boil.
-
Slowly add deionized water dropwise to the boiling solution while stirring. Continue adding water until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
To ensure the formation of pure crystals, add a few drops of hot ethanol back into the solution until the cloudiness just disappears.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture to remove any adhering soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.
-
-
Analysis:
-
Once dry, weigh the purified this compound to determine the percent recovery.
-
Measure the melting point of the purified crystals. A sharp melting point close to the literature value (31-33 °C) is indicative of high purity.
-
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
References
Application Note: Analysis of Cinnamyl Benzoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamyl benzoate (B1203000) is a benzoate ester known for its balsamic and aromatic properties, finding use as a fragrance and flavoring agent.[1] Its chemical formula is C₁₆H₁₄O₂ with a molecular weight of approximately 238.28 g/mol .[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like cinnamyl benzoate.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrumental parameters, and data interpretation.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below.
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[3][4]
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.[3]
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Matrix Preparation (Example: Beverage):
-
For a liquid sample such as a beverage, take a known volume (e.g., 50 mL).
-
If the beverage is carbonated, degas it by sonication for approximately 15 minutes.[5]
-
Perform a liquid-liquid extraction by adding an equal volume of an immiscible organic solvent (e.g., dichloromethane) to the sample in a separatory funnel.[5]
-
Shake the funnel vigorously for 2 minutes and then allow the layers to separate.
-
Collect the organic layer containing the extracted this compound.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[5]
-
Transfer the final extract to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
-
Gas Chromatograph (GC) System:
-
Mass Spectrometer (MS) System:
Data Presentation
Quantitative Data
The following table presents representative quantitative data for the analysis of this compound standards. This data can be used to construct a calibration curve for the quantification of this compound in unknown samples.
| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (Arbitrary Units) |
| 1 | 15.2 | 15,000 |
| 5 | 15.2 | 75,000 |
| 10 | 15.2 | 152,000 |
| 25 | 15.2 | 380,000 |
| 50 | 15.2 | 760,000 |
| 100 | 15.2 | 1,510,000 |
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[2]
-
Molecular Ion ([M]⁺˙): m/z 238. The presence of aromatic rings helps to stabilize the radical cation, making the molecular ion observable.[2]
-
Base Peak (Benzoyl Cation): m/z 105. This highly stable cation is formed by the cleavage of the C-O bond of the ester.[2]
-
Other Significant Fragments:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
GC-MS System Components
This diagram shows the logical relationship between the key components of a GC-MS system.
References
Application Notes and Protocols for Cinnamyl Benzoate as a Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of cinnamyl benzoate (B1203000) as a fragrance ingredient in various formulations. This document outlines its physicochemical properties, application protocols, stability, safety considerations, and analytical methods for its quantification.
Physicochemical Properties and Fragrance Profile
Cinnamyl benzoate is the ester of cinnamyl alcohol and benzoic acid, valued in the fragrance industry for its complex aromatic profile and fixative properties.[1][2]
Fragrance Profile:
-
Odor Type: Balsamic, spicy, fruity, and slightly buttery.[3][4]
-
Occurrence: Naturally found in Siam benzoin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3-phenylprop-2-enyl benzoate | [1] |
| CAS Number | 5320-75-2 | [1] |
| Molecular Formula | C₁₆H₁₄O₂ | [5] |
| Molecular Weight | 238.28 g/mol | [5] |
| Appearance | White crystalline powder or colorless to pale yellow liquid | [1][3] |
| Melting Point | 31-33 °C | [3] |
| Boiling Point | 335 °C at 760 mm Hg | [3] |
| Solubility | Soluble in alcohol and oils; insoluble in water. | [1][6] |
| logP (o/w) | 4.420 (estimated) | [3] |
| Vapor Pressure | 0.000040 mmHg @ 25.00 °C | [3] |
| Flash Point | 175.56 °C (348.00 °F) | [3] |
Applications in Formulations
This compound is primarily used as a perfuming agent and a fixative in a wide range of cosmetic and personal care products.[1] Its low volatility helps to prolong the scent of a fragrance composition. It also possesses some antimicrobial properties which can be beneficial in certain formulations.[1]
Recommended Usage Levels:
-
Fragrance Concentrate: Up to 3.0%[3]
-
Finished Cosmetic Product: Up to 0.5%[4]
-
Fine Fragrance: Maximum skin level of 0.1% (based on the assumption that the fragrance mixture is used at 20% in the final product)[4]
Protocol for Incorporation into an Oil-in-Water (O/W) Emulsion (e.g., Lotion, Cream)
This protocol outlines the steps for incorporating this compound into a typical oil-in-water emulsion.
Materials:
-
This compound
-
Oil phase ingredients (e.g., emollients, fatty alcohols, emulsifiers)
-
Water phase ingredients (e.g., deionized water, humectants, thickeners)
-
Preservative system
-
Heat-resistant beakers
-
Homogenizer or high-shear mixer
-
Water bath or heating mantle
-
Stirrer
Procedure:
-
Preparation of Phases:
-
Oil Phase: Combine all oil-soluble ingredients, including emollients, fatty alcohols, and oil-soluble emulsifiers, in a heat-resistant beaker.
-
Water Phase: In a separate beaker, combine deionized water, humectants, and any water-soluble thickeners.
-
-
Heating: Heat both the oil and water phases separately to 70-75°C. Stir each phase until all components are fully dissolved and uniform.
-
Emulsification:
-
Slowly add the oil phase to the water phase while continuously mixing with a standard propeller mixer.
-
Once the addition is complete, homogenize the mixture at high speed for 3-5 minutes to form a stable emulsion.
-
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Addition of this compound:
-
In a separate small beaker, pre-disperse the required amount of this compound in a small portion of a suitable solvent or one of the oil-phase components that is liquid at room temperature.
-
When the emulsion has cooled to below 40°C, add the this compound dispersion to the batch with continued gentle stirring. This prevents the degradation of the fragrance and other temperature-sensitive ingredients.
-
-
Final Additions: Add any other temperature-sensitive ingredients, such as preservatives and active ingredients, once the emulsion is below 40°C.
-
pH Adjustment: Adjust the pH of the final formulation to the desired range.
-
Final Mixing: Continue to stir gently until the emulsion is uniform and has reached room temperature.
Experimental Protocols
Stability Testing Protocol
This protocol describes a general procedure for evaluating the stability of a cosmetic formulation containing this compound.
Objective: To assess the physical, chemical, and olfactory stability of the formulation under various storage conditions.
Equipment:
-
Stability chambers (controlled temperature and humidity)
-
UV light cabinet
-
Refrigerator and freezer
-
pH meter
-
Viscometer
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for chemical analysis
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the final formulation containing this compound. Package the product in its intended final packaging as well as in inert glass containers for comparison.
-
Storage Conditions and Duration:
-
Real-Time Stability: Store samples at room temperature (e.g., 25°C / 60% RH) for a period equivalent to the desired shelf life (e.g., 12, 24, or 36 months).
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C / 75% RH) for a shorter duration (e.g., 3 or 6 months). This is used to predict long-term stability.[7]
-
Freeze-Thaw Cycling: Subject samples to multiple cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for at least three cycles.[8]
-
Light Exposure: Expose samples to controlled UV and visible light to assess photostability.[9]
-
-
Evaluation Intervals: Assess the samples at predetermined time points (e.g., initial, 1, 2, 3, 6, 9, 12 months for real-time; initial, 1, 2, 3 months for accelerated).
-
Parameters to Evaluate:
-
Physical Characteristics: Appearance, color, clarity, and phase separation.
-
Odor: Changes in the fragrance profile, intensity, and character.
-
pH: Measurement of the formulation's pH.
-
Viscosity: Measurement of the formulation's viscosity.
-
Chemical Stability: Quantification of this compound concentration using a validated analytical method (e.g., HPLC or GC) to determine any degradation.
-
Table 2: Stability Testing Parameters and Conditions
| Test | Conditions | Duration | Parameters Assessed |
| Real-Time Stability | 25°C ± 2°C / 60% RH ± 5% RH | 12-36 months | Physical, chemical, and olfactory properties |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 3-6 months | Physical, chemical, and olfactory properties |
| Freeze-Thaw Cycling | -10°C to 25°C | 3 cycles | Emulsion stability, crystallization |
| Photostability | UV/Visible light exposure | Varies | Color, odor, and chemical degradation |
Sensory Analysis Protocol
This protocol outlines a method for the sensory evaluation of a fragrance formulation containing this compound.
Objective: To assess the olfactory characteristics of the fragrance in the final product.
Panelists: A panel of trained sensory assessors or a group of target consumers.
Procedure:
-
Sample Preparation: Prepare the final product containing this compound and a control sample without the fragrance.
-
Testing Environment: Conduct the evaluation in a well-ventilated, odor-free room.[10]
-
Evaluation Method (Descriptive Analysis):
-
Provide panelists with both the test and control samples, coded to prevent bias.
-
Ask panelists to apply the product to a smelling strip or their skin.
-
Instruct panelists to evaluate and rate the intensity of various scent attributes (e.g., balsamic, spicy, fruity, sweet) on a structured scale (e.g., a 10-point scale).
-
Evaluate the fragrance at different time points (top notes: immediately after application; middle notes: after 15-30 minutes; base notes: after 2-4 hours) to assess its evolution and longevity.
-
-
Data Analysis: Statistically analyze the collected data to determine the sensory profile of the fragrance and its performance over time.
Skin Sensitization Potential Assessment
This compound is a derivative of cinnamyl alcohol, which is known to be a "prohapten" that can be metabolized in the skin to the reactive hapten, cinnamaldehyde.[11] This metabolic activation is a key event in the skin sensitization adverse outcome pathway (AOP). Therefore, in vitro methods that can assess this potential are recommended.
In Vitro Testing Strategy: A combination of in chemico and in vitro tests is recommended to assess the skin sensitization potential without the use of animals.
-
Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C): This assay assesses the reactivity of the substance with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of haptens to skin proteins.
-
KeratinoSens™ Assay (OECD TG 442D): This assay uses a human keratinocyte cell line to measure the induction of the Keap1-Nrf2-ARE pathway, which is a key cellular response to sensitizers.[3]
-
human Cell Line Activation Test (h-CLAT) (OECD TG 442E): This test measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) as an indicator of dendritic cell activation, a crucial step in the immune response leading to sensitization.[12]
Diagram 1: Skin Sensitization Workflow
Caption: Workflow for in vitro skin sensitization testing.
Diagram 2: Proposed Skin Sensitization Signaling Pathway
Caption: Proposed metabolic activation and immune response pathway.
Antimicrobial Efficacy Testing Protocol
This protocol provides a general method to evaluate the antimicrobial properties of a formulation containing this compound.
Objective: To determine the effectiveness of this compound in inhibiting microbial growth in a cosmetic formulation.
Materials:
-
Final formulation containing this compound.
-
Control formulation without this compound.
-
Standard microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
-
Sterile culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Sterile containers.
-
Incubator.
Procedure (Challenge Test):
-
Inoculum Preparation: Prepare standardized suspensions of the test microorganisms.
-
Inoculation: Inoculate separate samples of the test and control formulations with a known concentration of each microorganism. The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/ml.[13]
-
Incubation: Store the inoculated samples at a specified temperature (e.g., 20-25°C) and protected from light.
-
Sampling and Plating: At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms by plate count.
-
Evaluation: Compare the microbial counts in the test formulation to the control and the initial inoculum level. A significant reduction in microbial count over time indicates antimicrobial efficacy.
Analytical Methods for Quantification
Accurate quantification of this compound in raw materials and finished products is essential for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) Method
Table 3: HPLC Method Parameters for this compound Quantification
| Parameter | Value | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 10 µL | [1] |
| Column Temperature | 30 °C | [1] |
| Detection | UV at 278 nm | [1] |
Sample Preparation (for a cosmetic cream):
-
Accurately weigh 1.0 g of the cream into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol (B129727) and sonicate for 15 minutes.[1]
-
Allow to cool and dilute to volume with methanol.
-
Centrifuge an aliquot at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography (GC) Method
Table 4: GC Method Parameters for this compound Quantification
| Parameter | Value | Reference(s) |
| Column | DB-WAX (e.g., 30 m x 0.32 mm, 0.5 µm film thickness) or similar polar column | [14] |
| Carrier Gas | Helium or Nitrogen | [14] |
| Oven Program | Start at 70°C, ramp to 200°C at 20°C/min, hold for 15 minutes (example program) | [15] |
| Injector Temperature | 250 °C | [14] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | [14] |
| Injection Mode | Splitless | [14] |
Sample Preparation (for a perfume):
-
Dilute the perfume sample to 5% (50 mg/mL) in a suitable solvent such as acetone (B3395972) or methanol.[16][17]
-
Inject directly into the GC system.
Diagram 3: Analytical Workflow for Quality Control
Caption: General workflow for analytical quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. This compound, 5320-75-2 [thegoodscentscompany.com]
- 5. This compound | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iivs.org [iivs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of human cell line activation test (h-CLAT) using short-time exposure methods for prevention of false-negative results [jstage.jst.go.jp]
- 10. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human skin absorption and metabolism of the contact allergens, cinnamic aldehyde, and cinnamic alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. A dataset on 145 chemicals tested in alternative assays for skin sensitization undergoing prevalidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. chemistry-solutions.com [chemistry-solutions.com]
- 16. agilent.com [agilent.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Cinnamyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl benzoate (B1203000) is an aromatic ester formed from cinnamyl alcohol and benzoic acid. As a derivative of cinnamic acid, it belongs to a class of compounds recognized for their potential biological activities, including antimicrobial and antifungal properties.[1] These notes provide a comprehensive guide to the evaluation of cinnamyl benzoate as an antimicrobial and antifungal agent, including proposed mechanisms of action, detailed experimental protocols for susceptibility testing, and representative data from structurally related compounds. While specific quantitative data for this compound is limited in the public domain, the methodologies and representative data presented herein offer a robust framework for its investigation.[1]
Mechanisms of Action
Antifungal Activity
The primary proposed mechanism for the antifungal action of cinnamic acid derivatives, including this compound, is the inhibition of benzoate 4-hydroxylase (CYP53).[1][2][3] This cytochrome P450 enzyme is unique to fungi and plays a critical role in the detoxification of benzoic acid, an essential intermediate in the metabolism of aromatic compounds.[1][2][3] By inhibiting CYP53, this compound is thought to cause an accumulation of toxic benzoate within the fungal cell, leading to the disruption of cellular processes and ultimately inhibiting fungal growth.[1] The specificity of this target to fungi makes it an attractive candidate for the development of novel antifungal therapies with potentially low toxicity to humans.[1][2]
Caption: Proposed antifungal mechanism of this compound via CYP53 inhibition.
Antimicrobial Activity
The antibacterial mechanism of this compound and related cinnamyl esters is primarily attributed to the disruption of the bacterial cell membrane. This action leads to increased membrane permeability, leakage of essential intracellular components such as ions and ATP, and subsequent inhibition of vital cellular functions. Additionally, these compounds can interfere with bacterial enzymes and cell division processes. The lipophilic nature of these esters facilitates their interaction with the lipid bilayer of the cell membrane.
Caption: Proposed antibacterial mechanism of this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize representative Minimum Inhibitory Concentrations (MICs) for various cinnamic acid and benzoic acid derivatives against common bacterial and fungal pathogens. This data is intended to provide a comparative context for the potential efficacy of this compound.
Table 1: Representative Antifungal Activity of Cinnamic and Benzoic Acid Esters
| Fungal Strain | Compound | MIC Range (µg/mL) | Reference |
| Candida albicans | Methyl Caffeate | 128 | [4] |
| Candida albicans | Methyl 2-nitrocinnamate | 128 | [4] |
| Candida albicans | Methyl biphenyl-2-carboxylate | 128 - 256 | [4] |
| Aspergillus niger | Cinnamic Acid Derivatives | Not specified | [2][3] |
| Cochliobolus lunatus | Cinnamic Acid Derivatives | Not specified | [2][3] |
Table 2: Representative Antibacterial Activity of Cinnamic and Benzoic Acid Derivatives
| Bacterial Strain | Compound | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Sodium Benzoate | 2,892 - 5,784 (µM) | [5] |
| Bacillus cereus | Benzyl Benzoate | 50 | [6] |
| Enterococcus aerogenes | Crotepoxide (from K. rotunda) | 100 | [6] |
| Escherichia coli | Cinnamic Acid Amides | Not specified | |
| Pseudomonas aeruginosa | Cinnamic Acid Amides | Not specified |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antifungal susceptibility of this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is applicable for both bacteria and fungi with appropriate modifications to the growth medium and incubation conditions.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with MOPS for fungi[1]
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1]
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeasts, 5-7 days for molds), select 3-5 isolated colonies.[1]
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[1]
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at the highest desired concentration, diluted in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum) and well 12 as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for fungi.[1]
-
Determination of MIC: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible growth, as observed by the naked eye or with the aid of a microplate reader.[1]
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Test microorganisms
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disk onto the center of the inoculated MHA plate.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a follow-up to the MIC determination for fungi to assess whether the compound is fungistatic or fungicidal.
Materials:
-
MIC plate from Protocol 1
-
Sabouraud Dextrose Agar (SDA) plates[1]
-
Sterile pipette or inoculating loop
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Take a 10-20 µL aliquot from each of these wells.[1]
-
Spot the aliquot onto a fresh SDA plate.[1]
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the control spots.[1]
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the SDA plate.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cinnamyl-Functionalized Polymers in Controlled Release Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cinnamyl-functionalized polymers in the development of advanced controlled release drug delivery systems. The incorporation of cinnamyl moieties into polymer backbones offers a versatile strategy to enhance drug encapsulation efficiency and achieve prolonged release profiles, particularly for hydrophobic active pharmaceutical ingredients (APIs).
Introduction
Controlled release technologies are pivotal in modern drug delivery, aiming to maintain therapeutic drug concentrations over extended periods, minimize side effects, and improve patient compliance. The design of the polymer carrier is critical to the performance of these systems. Functionalization of polymers with specific chemical groups can tailor their physicochemical properties to optimize drug loading and release kinetics.
The cinnamyl group, due to its hydrophobicity and potential for π-π stacking interactions, has been explored as a functional moiety in amphiphilic block copolymers. These modified polymers can self-assemble into nanocarriers, such as micelles, with a core that exhibits a high affinity for hydrophobic drugs. This enhanced affinity can lead to higher encapsulation efficiencies and slower, more controlled drug release compared to their non-functionalized counterparts.[1][2]
This document outlines the synthesis of a cinnamyl-modified block copolymer, protocols for the preparation and characterization of drug-loaded micelles, and methods for evaluating their in vitro drug release.
Experimental Protocols
Synthesis of Cinnamyl-Modified Amphiphilic Block Copolymer
This protocol is based on the synthesis of a cinnamyl-modified polyglycidol/poly(ε-caprolactone) block copolymer, which serves as an effective nanocarrier.[1]
Materials:
-
Polyglycidol (PG)-monoalkyne
-
Poly(ε-caprolactone) (PCL)-diazide bearing pendant cinnamyl moieties (P(CyCL-co-CL)-diazide)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dried Schlenk flask under an inert argon atmosphere, dissolve PG-monoalkyne and P(CyCL-co-CL)-diazide in anhydrous DMF.
-
Add PMDETA to the solution.
-
De-gas the solution with argon for 20 minutes.
-
Add CuBr to initiate the "click" coupling reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., 48 hours).
-
After the reaction is complete, dilute the mixture with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Pass the solution through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the polymer product by adding the solution dropwise into a cold non-solvent (e.g., diethyl ether or cold methanol).
-
Collect the precipitate by filtration and dry it under vacuum to a constant weight.
-
Characterize the final cinnamyl-modified block copolymer using techniques such as ¹H NMR, GPC, and FTIR.
Preparation of Drug-Loaded Micelles via Solvent Evaporation
This protocol describes the encapsulation of a hydrophobic drug (e.g., Cannabidiol as a model, or potentially cinnamyl benzoate) into the micelles formed from the cinnamyl-modified copolymer.[1]
Materials:
-
Cinnamyl-modified block copolymer
-
Hydrophobic drug (e.g., Cannabidiol)
-
Acetone (B3395972) (or other suitable organic solvent)
-
Deionized water
Procedure (Loading during micelle formation):
-
Dissolve a specific amount of the cinnamyl-modified block copolymer and the hydrophobic drug in acetone.
-
Add deionized water dropwise to the organic solution under constant stirring. This will induce the self-assembly of the copolymer into micelles and the encapsulation of the drug.
-
Allow the acetone to evaporate slowly under stirring at room temperature for several hours (e.g., overnight).
-
The resulting aqueous solution will contain the drug-loaded micelles.
-
Filter the solution through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.
Characterization of Drug-Loaded Micelles
Parameters to be evaluated:
-
Particle Size and Size Distribution: Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Electrophoretic Light Scattering (ELS) to assess the surface charge and stability of the micelles.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Lyophilize a known volume of the micellar solution.
-
Dissolve the lyophilized powder in a known volume of a good solvent for both the polymer and the drug (e.g., DMF or acetonitrile).
-
Determine the concentration of the encapsulated drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) at the drug's specific wavelength.[1]
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in micelles / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in micelles / Total mass of micelles) x 100
-
-
In Vitro Drug Release Study
This protocol outlines the procedure to study the release kinetics of the encapsulated drug from the micelles.[1]
Materials:
-
Drug-loaded micellar solution
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable release medium
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Transfer a known volume of the drug-loaded micellar solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium (e.g., PBS at 37 °C) to ensure sink conditions.
-
Place the entire setup in a shaking water bath or on a magnetic stirrer to maintain constant agitation (e.g., 200 rpm).[1]
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.[1]
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables summarize typical quantitative data obtained from studies involving cinnamyl-modified polymer nanocarriers.
Table 1: Physicochemical Properties of Blank and Drug-Loaded Micelles
| Micelle Formulation | Hydrodynamic Radius (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Blank (Non-modified) | 40 - 50 | < 0.2 | -5 to -10 |
| Blank (Cinnamyl-modified) | 45 - 55 | < 0.2 | -5 to -10 |
| Drug-Loaded (Non-modified) | 50 - 60 | < 0.25 | -8 to -12 |
| Drug-Loaded (Cinnamyl-modified) | 55 - 65 | < 0.25 | -8 to -12 |
Data is illustrative and based on typical findings in related literature.
Table 2: Encapsulation Efficiency and Drug Loading
| Micelle Formulation | Encapsulation Efficiency (%) | Drug Loading (%) |
| Drug-Loaded (Non-modified) | 60 - 70 | 5 - 8 |
| Drug-Loaded (Cinnamyl-modified) | > 85 | > 10 |
Data is illustrative and based on typical findings in related literature demonstrating the enhanced encapsulation in cinnamyl-modified systems.[1]
Table 3: Comparative In Vitro Drug Release
| Time (hours) | Cumulative Release from Non-modified Micelles (%) | Cumulative Release from Cinnamyl-modified Micelles (%) |
| 2 | ~25 | ~15 |
| 6 | ~45 | ~30 |
| 12 | ~55 | ~40 |
| 24 | ~60 | ~45 |
Data is illustrative and based on typical findings showing a slower release from cinnamyl-modified micelles.[1]
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, micelle preparation, and analysis.
Controlled Release Mechanism
Caption: Drug diffusion from the hydrophobic core into the aqueous medium.
Conclusion
The use of cinnamyl-functionalized polymers represents a promising approach for developing advanced controlled release systems. The protocols and data presented herein demonstrate that the incorporation of cinnamyl groups can significantly enhance the encapsulation efficiency of hydrophobic drugs and provide a more sustained release profile.[1][2] These characteristics make cinnamyl-modified nanocarriers a valuable platform for researchers in drug delivery, offering the potential to improve the therapeutic efficacy of a wide range of APIs. Further studies could explore the encapsulation and release of cinnamyl benzoate (B1203000) itself, leveraging the principles outlined in these notes.
References
Troubleshooting & Optimization
Technical Support Center: Cinnamyl Benzoate Fischer Esterification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Fischer esterification of cinnamyl alcohol and benzoic acid to synthesize cinnamyl benzoate (B1203000).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cinnamyl benzoate via Fischer esterification, offering potential causes and solutions to improve reaction yield and purity.
Issue 1: Low or No this compound Yield
| Potential Cause | Recommended Solution |
| Equilibrium Not Shifted Towards Products | The Fischer esterification is a reversible reaction. To favor product formation, either use a large excess of one reactant (typically the less expensive one, cinnamyl alcohol) or remove water as it forms.[1][2][3] Using the alcohol as the solvent is an effective strategy.[1] |
| Ineffective Water Removal | Use a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to continuously remove water from the reaction mixture.[1][4][5] Ensure the apparatus is set up correctly and the solvent is refluxing to carry water over into the trap. |
| Insufficient Catalyst Activity | Ensure a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used in sufficient quantity.[2][6] Catalyst deactivation can occur in the presence of water; in some setups, adding the catalyst in portions can maintain its effectiveness.[7] |
| Low Reaction Temperature | Fischer esterification often requires elevated temperatures to proceed at a reasonable rate.[1] Ensure the reaction mixture is heated to the appropriate reflux temperature of the chosen solvent. Typical temperatures range from 60-110 °C.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) to ensure it has reached completion.[8] Reaction times can vary from 1 to 10 hours.[1] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | After the reaction is complete, perform a workup procedure to remove unreacted benzoic acid and cinnamyl alcohol. This typically involves washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities and then with brine.[6] |
| Formation of Byproducts | Side reactions can occur at high temperatures.[1][8] If byproducts are observed, consider lowering the reaction temperature or exploring milder esterification methods like the Steglich esterification.[9] |
| Inefficient Purification | Purify the crude product using column chromatography or distillation to isolate the this compound from any remaining impurities.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the Fischer esterification of this compound?
A1: The yield of Fischer esterification is highly dependent on the reaction conditions. Without actively shifting the equilibrium, yields can be low. However, by using a large excess of one reactant and efficiently removing water, yields can be significantly improved. For example, in the esterification of acetic acid with ethanol, increasing the molar ratio of alcohol to acid from 1:1 to 10:1 can increase the yield from 65% to 97%.[2]
Q2: What is the role of the acid catalyst in the Fischer esterification?
A2: The acid catalyst, typically a strong acid like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid.[2][11] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[2][11]
Q3: How do I know when the reaction is complete?
A3: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[8] By spotting the reaction mixture alongside the starting materials (cinnamyl alcohol and benzoic acid), you can observe the disappearance of the reactants and the appearance of the product spot.
Q4: Can I use a different catalyst besides sulfuric acid?
A4: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used.[6] Lewis acids have also been explored as catalysts for Fischer esterification.[11] The choice of catalyst may depend on the specific requirements of your synthesis and the sensitivity of your starting materials.
Q5: What are the key safety precautions for this experiment?
A5: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Cinnamyl alcohol and benzoic acid can be irritants.[12] The reaction should be performed in a well-ventilated area.
Quantitative Data Summary
The following table summarizes the impact of the reactant molar ratio on the yield of a typical Fischer esterification reaction. While this data is for the esterification of acetic acid and ethanol, the principle of Le Chatelier's applies to the synthesis of this compound.
| Molar Ratio (Alcohol:Acid) | Ester Yield at Equilibrium (%) |
| 1:1 | 65 |
| 10:1 | 97 |
| 100:1 | 99 |
| Data sourced from a study on the esterification of acetic acid and ethanol.[1][2] |
Experimental Protocol: Fischer Esterification of this compound
This protocol outlines a standard procedure for the synthesis of this compound using Fischer esterification with a Dean-Stark apparatus for water removal.
Materials:
-
Cinnamyl alcohol
-
Benzoic acid
-
Toluene (or another suitable azeotropic solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvent for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add benzoic acid, a 5 to 10-fold molar excess of cinnamyl alcohol, and toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap.
-
Reaction Monitoring: Continue the reflux until no more water collects in the trap, indicating the reaction is complete. Monitor the reaction progress by TLC if desired.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude this compound by column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure product.
-
Visualizations
Caption: Fischer Esterification Reaction Mechanism for this compound Synthesis.
Caption: Troubleshooting Workflow for Low Yield in this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. dspace.mit.edu [dspace.mit.edu]
Cinnamyl Benzoate Synthesis: Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of cinnamyl benzoate (B1203000).
Troubleshooting Guide & Diagnostics
This section addresses common issues encountered during the synthesis of cinnamyl benzoate, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is my final product yield unexpectedly low?
Answer: Low yields can stem from several factors, primarily incomplete reactions or loss of product during the workup and purification stages.
-
Incomplete Reaction:
-
Equilibrium Reactions (e.g., Fischer Esterification): The reaction between a carboxylic acid and an alcohol is reversible.[1][2] To drive the reaction towards the product, Le Châtelier's principle must be utilized.[3][4] This can be achieved by using a large excess of one reactant (typically the less expensive one) or by removing water as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[3][5]
-
Insufficient Catalyst: Ensure the proper loading of the acid catalyst (e.g., H₂SO₄, p-TsOH) or coupling agents (e.g., DCC, EDC) is used.[5][6]
-
Reaction Time/Temperature: Esterification reactions can be slow.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
-
Product Loss During Workup:
-
Aqueous Washes: Ensure the pH of the aqueous solution is controlled during extraction. Washing with a saturated sodium bicarbonate solution helps to remove unreacted benzoic acid, but emulsions can form, leading to product loss.[6]
-
Purification: this compound can be lost during column chromatography if the incorrect solvent polarity is used or during recrystallization if an inappropriate solvent is chosen or the product is too soluble.
-
Question: My purified product is a yellow or brown color. How can I remove the colored impurities?
Answer: Discoloration often indicates the presence of side products or residual starting materials.
-
Oxidation of Cinnamyl Alcohol: Cinnamyl alcohol is susceptible to oxidation, which can form cinnamaldehyde (B126680) or cinnamic acid.[7][8] These conjugated compounds are often colored. This can be minimized by running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Polymerization: Under acidic and/or heated conditions, allylic alcohols like cinnamyl alcohol can undergo polymerization or self-condensation reactions, leading to colored, high-molecular-weight impurities.
-
Purification Methods:
-
Activated Carbon: Treating a solution of the crude product with a small amount of activated carbon can help adsorb colored impurities.
-
Recrystallization: A careful recrystallization from a suitable solvent system can effectively remove colored impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from colored byproducts.[6]
-
Question: I see an unexpected peak in my GC-MS/NMR analysis. What could it be?
Answer: The identity of unknown peaks will depend on the synthetic route used. However, some common side products are frequently observed.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted cinnamyl alcohol or benzoic acid.
-
Dicinnamyl Ether: In acid-catalyzed reactions, cinnamyl alcohol can undergo self-condensation (dehydration) to form dicinnamyl ether. This is a common side reaction for alcohols under acidic conditions.
-
Cinnamaldehyde: If the cinnamyl alcohol starting material was impure or if oxidation occurred during the reaction, cinnamaldehyde may be present.[9]
-
Transesterification Products: If using a transesterification approach (e.g., from methyl benzoate), incomplete reaction will leave the starting ester in the product mixture.[10][11]
-
Dicyclohexylurea (DCU): If using DCC as a coupling agent in a Steglich esterification, the byproduct dicyclohexylurea will be present.[6] While largely insoluble in many organic solvents, some may remain in the crude product. It is crucial to filter this precipitate thoroughly.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: The primary methods include:
-
Fischer-Speier Esterification: The acid-catalyzed reaction of cinnamyl alcohol with benzoic acid. This is a classic, equilibrium-driven method.[5]
-
Reaction with Acyl Chlorides: Reacting cinnamyl alcohol with benzoyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.[12]
-
Steglich Esterification: A milder method that uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation at room temperature.[6]
-
Transesterification: The conversion of another benzoate ester (e.g., methyl benzoate) to this compound by reacting it with cinnamyl alcohol in the presence of a catalyst.[10][13]
Q2: How can I effectively monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[6] Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent spot and the appearance of the product spot (which should have a different Rf value) indicate the reaction's progress.
Q3: What is the role of a Dean-Stark apparatus in Fischer esterification? A3: A Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed.[3][5] In a Fischer esterification, water is a product, and its removal shifts the reaction equilibrium to the right, favoring the formation of the this compound ester and leading to higher yields.[1]
Q4: My cinnamyl alcohol starting material is old. Can I still use it? A4: Older samples of cinnamyl alcohol may have partially oxidized to cinnamaldehyde, which can lead to impurities in the final product.[7] It is recommended to check the purity of the cinnamyl alcohol by TLC or NMR before use. If significant impurities are detected, purification by distillation or column chromatography may be necessary.
Data Summary
The choice of synthetic method can significantly impact reaction conditions and outcomes. The following table summarizes typical parameters for different methods.
| Parameter | Fischer Esterification | Steglich Esterification | Acyl Chloride Method | Transesterification |
| Primary Reactants | Cinnamyl Alcohol, Benzoic Acid | Cinnamyl Alcohol, Benzoic Acid | Cinnamyl Alcohol, Benzoyl Chloride | Cinnamyl Alcohol, Methyl Benzoate |
| Key Reagents | Strong Acid (H₂SO₄, p-TsOH) | DCC, DMAP | Pyridine or other base | Titanate or other catalyst |
| Typical Temperature | Reflux (e.g., 80-120 °C) | Room Temperature | 0 °C to Room Temperature | High Temp (e.g., >150 °C) |
| Typical Reaction Time | 2-8 hours | 2-4 hours[6] | 1-4 hours | 4-12 hours |
| Key Byproduct | Water | Dicyclohexylurea (DCU)[6] | Pyridinium Hydrochloride | Methanol (B129727) |
| Yield Potential | Moderate to High (with H₂O removal) | High[6] | Moderate to High | High (with methanol removal)[14] |
Visualized Workflows and Pathways
Reaction Pathways
The following diagram illustrates the primary synthesis route for this compound via esterification and highlights the formation of key side products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. shokubai.org [shokubai.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for the Removal of Unreacted Cinnamyl Alcohol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of unreacted cinnamyl alcohol from a product mixture. Below you will find detailed information on various purification techniques, including chromatography, liquid-liquid extraction, and distillation, complete with experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted cinnamyl alcohol from my product?
A1: The most common and effective methods for removing unreacted cinnamyl alcohol are flash column chromatography, vacuum distillation, and liquid-liquid extraction. The choice of method depends on the properties of your desired product (e.g., boiling point, polarity, stability) and the scale of your reaction.
Q2: My product and cinnamyl alcohol have very similar polarities. How can I separate them using column chromatography?
A2: Separating compounds with similar polarities is a common challenge. Here are a few strategies:
-
Optimize the Solvent System: Use a solvent system with low polarity to maximize the difference in retention factors (Rf). Test various solvent mixtures using Thin Layer Chromatography (TLC) to find the optimal mobile phase that provides the best separation. A good starting point for cinnamyl alcohol and its less polar derivatives is a mixture of a non-polar solvent like hexanes or cyclohexane (B81311) with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the less polar compound and then wash out the more polar one.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column can provide much higher resolution than standard flash chromatography.
Q3: I am experiencing an emulsion during the liquid-liquid extraction of my product. How can I resolve this?
A3: Emulsions are common when performing extractions, especially when chlorinated solvents are used with basic aqueous solutions. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.[1]
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite is a filter aid that can help to break up the emulsion by removing fine particulates that may be stabilizing it.[2][3]
-
Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl or stir the mixture to minimize the formation of an emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent that is miscible with the organic phase but immiscible with water can sometimes disrupt the intermolecular forces holding the emulsion together.[1]
Q4: Cinnamyl alcohol has a high boiling point. Can I use distillation to remove it?
A4: Yes, but standard atmospheric distillation is not recommended as the high temperatures required (boiling point of cinnamyl alcohol is ~257 °C) can lead to decomposition of both the cinnamyl alcohol and your product. Vacuum distillation is the preferred method as it allows for the distillation to be performed at a significantly lower temperature, thus preventing thermal degradation.
Q5: Is there a chemical method to selectively remove unreacted cinnamyl alcohol?
A5: Yes, you can use a technique called chemical quenching or derivatization . This involves adding a reagent that selectively reacts with the alcohol to form a new compound that is much easier to separate. For example, you could react the cinnamyl alcohol with an acid chloride or anhydride (B1165640) to form an ester. If you choose a diacid anhydride, the resulting ester will have a free carboxylic acid group, making it soluble in a basic aqueous solution. This would allow you to easily extract it from your desired product, which may be neutral and remain in the organic phase.
Data Presentation: Comparison of Purification Methods
The following table provides a qualitative comparison of the primary methods for removing unreacted cinnamyl alcohol. Quantitative data such as yield and purity are highly dependent on the specific product and the initial purity of the crude mixture.
| Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | Differential partitioning between a mobile and stationary phase based on polarity. | High resolution for compounds with different polarities. Versatile for a wide range of compounds. | Can be time-consuming and requires large volumes of solvent. Potential for product loss on the column. | Small to medium scale purifications where high purity is required, especially for products with a polarity different from cinnamyl alcohol. |
| Vacuum Distillation | Difference in boiling points at reduced pressure. | Effective for large quantities. Relatively fast once set up. Lower solvent consumption compared to chromatography. | Requires specialized equipment. Not suitable for thermally labile products, even under vacuum. Ineffective for products with boiling points close to cinnamyl alcohol. | Large scale purifications of thermally stable products with a boiling point significantly different from cinnamyl alcohol. |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Fast and simple for initial work-up. Good for removing highly polar or ionic impurities. | Lower resolution for compounds with similar solubilities. Emulsion formation can be problematic. Can require large volumes of solvents for multiple extractions. | Initial purification to remove the bulk of impurities or as part of a work-up procedure. Can be highly effective if the product's solubility characteristics are very different from cinnamyl alcohol. |
| Chemical Quenching/Derivatization | Selective chemical reaction to alter the properties of cinnamyl alcohol for easier separation. | Highly selective. Can be very effective for difficult separations. | Requires an additional reaction step. The quenching reagent must not react with the desired product. May require additional purification to remove byproducts of the quenching reaction. | Cases where other methods fail, particularly when the product and cinnamyl alcohol have very similar physical properties. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying a product from unreacted cinnamyl alcohol using flash column chromatography.
Materials:
-
Crude reaction mixture
-
Silica (B1680970) gel (230-400 mesh)
-
Solvent system (e.g., Dichloromethane:Methanol - 98:2, or a system determined by TLC analysis)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a stronger solvent that will be evaporated.
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column. Alternatively, dry-pack the column with silica gel and then carefully run the eluent through.
-
Tap the column gently to ensure even packing and add another layer of sand on top of the silica.
-
-
Loading the Sample: Carefully apply the dissolved crude mixture to the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.
Protocol 2: Vacuum Distillation
This protocol outlines the setup and procedure for vacuum distillation.
Materials:
-
Crude reaction mixture
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and tubing
-
Cold trap
Procedure:
-
Assembly:
-
Place the crude mixture and a stir bar in the round-bottom flask.
-
Connect the flask to the distillation head and place it in the heating mantle.
-
Attach the condenser to the distillation head and the receiving flask to the condenser.
-
Connect the vacuum tubing from the distillation apparatus to a cold trap, and then to the vacuum pump.
-
-
Operation:
-
Turn on the cooling water to the condenser and start the magnetic stirrer.
-
Turn on the vacuum pump to reduce the pressure in the system.
-
Once the desired pressure is reached, begin to slowly heat the flask.
-
Collect the distillate in the receiving flask, noting the temperature at which it distills. The fraction containing the unreacted cinnamyl alcohol should be collected separately from the product fraction based on their respective boiling points at the given pressure.
-
-
Shutdown:
-
Remove the heat and allow the system to cool.
-
Slowly release the vacuum before turning off the pump.
-
Protocol 3: Liquid-Liquid Extraction
This protocol describes a standard liquid-liquid extraction procedure.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Two immiscible solvents (e.g., an organic solvent like ethyl acetate and an aqueous solution)
-
Beakers or flasks for collecting layers
Procedure:
-
Preparation: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Extraction:
-
Pour the organic solution into a separatory funnel.
-
Add the aqueous extraction solvent.
-
Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release any pressure buildup.
-
-
Separation: Allow the layers to separate.
-
Collection: Drain the bottom layer into a clean flask. Pour the top layer out of the top of the funnel into a separate flask.
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous solvent as necessary.
-
Work-up: The organic layer containing the product can then be dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent evaporated.
Visualizations
Experimental Workflow for Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Experimental Workflow for Vacuum Distillation
Caption: Workflow for purification by vacuum distillation.
Troubleshooting Logic for Emulsion in Liquid-Liquid Extraction
Caption: Troubleshooting guide for breaking an emulsion.
References
Technical Support Center: Optimizing Steglich Esterification of Cinnamyl Benzoate
Welcome to the technical support center for the Steglich esterification of cinnamyl benzoate (B1203000). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of each reactant in the Steglich esterification?
A1: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols.[1][2] In the synthesis of cinnamyl benzoate, each component has a specific function:
-
Benzoic Acid: The carboxylic acid that provides the acyl group to form the ester.
-
Cinnamyl Alcohol: The alcohol that acts as the nucleophile, attacking the activated carboxylic acid.
-
N,N'-Dicyclohexylcarbodiimide (DCC): The coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1][3]
-
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst that accelerates the reaction by forming a more reactive N-acylpyridinium salt from the O-acylisourea intermediate.[3][4] This also helps to suppress the formation of the N-acylurea byproduct.[1][3]
Q2: My reaction is sluggish or not proceeding to completion. What are the possible causes?
A2: Several factors can lead to an incomplete or slow reaction:
-
Insufficient DMAP: A catalytic amount of DMAP is crucial for the reaction to proceed efficiently.[4] Ensure at least 5 mol% of DMAP is used.[5]
-
Steric Hindrance: While Steglich esterification is suitable for sterically hindered alcohols, extremely bulky substrates may require longer reaction times or elevated temperatures.[6]
-
Low Temperature: The reaction is typically run at room temperature, but starting at 0 °C is common to control the initial exothermic reaction.[5] If the reaction is slow, allowing it to proceed at room temperature for an extended period (up to 24 hours) is recommended.[1]
-
Poor Quality Reagents: Ensure all reagents, especially the coupling agent (DCC) and the solvent, are anhydrous. Moisture can hydrolyze the O-acylisourea intermediate and deactivate the DCC.
Q3: A white precipitate has formed in my reaction flask. What is it and how do I remove it?
A3: The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the reaction with DCC.[5] DCU is notoriously insoluble in many common organic solvents, which facilitates its removal by filtration.[4] After the reaction is complete, the mixture can be filtered through a pad of celite or silica (B1680970) gel to remove the DCU.[5] Rinsing the filter cake with a small amount of the reaction solvent can help maximize product recovery.[7]
Q4: I am observing a significant amount of N-acylurea byproduct. How can I minimize its formation?
A4: The formation of N-acylurea is a common side reaction where the O-acylisourea intermediate rearranges to a non-reactive N-acylurea.[1] This can be minimized by:
-
Ensuring sufficient DMAP: DMAP intercepts the O-acylisourea intermediate to form the active N-acylpyridinium salt, preventing the rearrangement.[1][3]
-
Controlling the temperature: Running the initial phase of the reaction at a lower temperature (0 °C) can help suppress this side reaction.[8]
Q5: Are there greener alternatives to the standard DCC/DCM protocol?
A5: Yes, more environmentally friendly approaches to Steglich esterification have been developed. These include:
-
Alternative Solvents: Acetonitrile has been successfully used as a greener solvent replacement for chlorinated solvents like dichloromethane (B109758) (DCM).[6][9]
-
Alternative Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that can be used in place of DCC.[2] The corresponding urea (B33335) byproduct is water-soluble, simplifying its removal during aqueous workup.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive reagents (moisture contamination). | Use anhydrous solvents and fresh reagents. |
| Insufficient DMAP catalyst. | Increase DMAP loading to 5-10 mol%. | |
| Formation of N-acylurea byproduct. | Ensure adequate DMAP is present and consider starting the reaction at 0°C.[8] | |
| Product Contaminated with DCU | Incomplete removal of DCU by filtration. | Chill the reaction mixture in an ice bath to further precipitate the DCU before filtration. Consider a second filtration. |
| DCU co-elutes with the product during chromatography. | Modify the chromatography solvent system. Sometimes, a non-polar solvent can help retain the DCU on the silica gel.[7] | |
| Difficulty in Purifying the Product | Residual starting materials. | Ensure the reaction goes to completion using TLC monitoring. Adjust stoichiometry if necessary. |
| Presence of both product and N-acylurea byproduct. | Optimize reaction conditions to minimize N-acylurea formation. Purification may require careful column chromatography. |
Experimental Protocols
Optimized Protocol for Steglich Esterification of this compound
This protocol is designed to provide a high yield of this compound with minimal side products.
Materials:
-
Benzoic acid
-
Cinnamyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzoic acid (1.0 equiv.) and DMAP (0.1 equiv.). Dissolve the solids in anhydrous DCM.
-
Addition of Reactants: Add cinnamyl alcohol (1.0 equiv.) to the reaction mixture.
-
Initiation: Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 equiv.) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A white precipitate of DCU will form as the reaction proceeds.[5]
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[5]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Visualizations
Caption: Mechanism of Steglich Esterification.
Caption: Experimental Workflow for Steglich Esterification.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. jove.com [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamyl Benzoate Purification: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cinnamyl benzoate (B1203000).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of cinnamyl benzoate, offering potential causes and solutions.
1. Recrystallization Issues
Q: My this compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue.[1][2][3][4]
-
Potential Causes:
-
The cooling rate is too rapid.
-
The solvent is too nonpolar for the amount of impurities present.
-
The concentration of the solute is too high.
-
The melting point of the impure this compound is below the boiling point of the solvent.[1]
-
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling.
-
Solvent Polarity Adjustment: If using a mixed solvent system, add a small amount of a more polar solvent to the hot solution to increase the solubility of impurities.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: Introduce a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Q: I have a very low yield after recrystallization. What are the likely reasons?
A: A low recovery of purified this compound can be frustrating. Here are some potential causes and how to address them:
-
Potential Causes:
-
Using an excessive amount of solvent during dissolution.
-
Premature crystallization during hot filtration.
-
Washing the crystals with a solvent that is not sufficiently cold.
-
The chosen solvent is too good at dissolving this compound even at low temperatures.
-
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Preheat Filtration Apparatus: To prevent premature crystallization, preheat the funnel and filter paper with hot solvent before filtering the hot solution.
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Re-evaluate Solvent Choice: Consult the solvent selection table below to ensure you have chosen an optimal solvent. If the product is still too soluble, consider a different solvent or a mixed-solvent system.
-
Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.
-
2. Column Chromatography Issues
Q: The separation of this compound from its impurities on the column is poor. How can I improve it?
A: Achieving good separation requires optimizing several parameters of your column chromatography setup.
-
Potential Causes:
-
Inappropriate mobile phase polarity.
-
Column overloading with too much crude sample.
-
Poorly packed column leading to channeling.
-
Co-elution of impurities with similar polarity to this compound.
-
-
Solutions:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find the one that gives a good separation between this compound and its impurities. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Solvent Polarity: If the spots are too high on the TLC plate (high Rf), the mobile phase is too polar. Decrease the proportion of the more polar solvent. If the spots are too low (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
-
Gradient Elution: For complex mixtures with impurities of varying polarities, a gradient elution can be more effective than an isocratic (constant solvent composition) elution.[5][6][7][8][9] Start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute the this compound and then the more polar impurities.
-
Proper Column Packing: Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks to prevent channeling. A well-packed column is crucial for good separation.
-
Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase. A concentrated sample solution should be loaded onto the column in a narrow band.
-
Q: this compound is not eluting from the column. What should I do?
A: If your product is stuck on the column, the mobile phase is likely not polar enough.
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.
-
Use a Stronger Solvent: If increasing the polarity of the current solvent system is ineffective, you may need to switch to a stronger solvent system altogether. For instance, adding a small percentage of methanol (B129727) to your mobile phase can help elute highly retained compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The common impurities depend on the synthetic route used. Typically, they include:
-
Unreacted Starting Materials: Cinnamyl alcohol and benzoic acid.
-
Reagents from Synthesis: For example, if using a carbodiimide (B86325) coupling agent like DCC (dicyclohexylcarbodiimide), dicyclohexylurea (DCU) is a common byproduct.[10]
-
Side Products: Depending on the reaction conditions, side products from the decomposition of starting materials or the product may be present.
-
Cinnamaldehyde: If the starting cinnamyl alcohol was not pure, it might contain some cinnamaldehyde.
Q2: How can I remove unreacted benzoic acid from my crude this compound?
A2: Benzoic acid can be effectively removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic solution will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and will be separated from the this compound in the organic layer.
Q3: How can I remove unreacted cinnamyl alcohol?
A3: Cinnamyl alcohol is more polar than this compound. Therefore, it can be effectively separated by column chromatography. Cinnamyl alcohol will have a lower Rf value on a TLC plate and will elute from the column after the this compound if an appropriate mobile phase is used.
Q4: What is a good solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Ethanol (B145695) or a mixture of ethanol and water is often a good choice. A solvent screening should be performed to find the optimal solvent or solvent mixture for your specific sample.
Q5: How can I monitor the progress of my column chromatography purification?
A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the separation.[12] Collect fractions as they elute from the column and spot them on a TLC plate alongside your crude mixture and a pure standard of this compound (if available). This will allow you to identify which fractions contain the purified product.
Data Presentation
Table 1: Recrystallization Solvent Selection for this compound
| Solvent System (v/v) | Solubility at 25°C | Solubility at Boiling | Crystal Quality | Estimated Recovery |
| Ethanol | Sparingly Soluble | Very Soluble | Good, well-formed needles | Good to Excellent |
| Methanol | Moderately Soluble | Very Soluble | Fair, may need slower cooling | Fair to Good |
| Isopropanol | Sparingly Soluble | Soluble | Good | Good |
| Hexane | Insoluble | Sparingly Soluble | Poor, often oils out | Poor |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Very Soluble | Excellent, large crystals | Excellent |
| Acetone/Water | Soluble | Very Soluble | Variable, risk of oiling out | Fair |
Table 2: Column Chromatography Mobile Phase Systems for this compound Purification
| Mobile Phase (v/v) | Typical Rf of this compound | Separation from Cinnamyl Alcohol | Separation from Benzoic Acid | Elution Speed |
| Hexane/Ethyl Acetate (9:1) | 0.4 - 0.5 | Good | Excellent | Moderate |
| Hexane/Ethyl Acetate (8:2) | 0.6 - 0.7 | Fair | Excellent | Fast |
| Dichloromethane/Hexane (1:1) | 0.5 - 0.6 | Good | Good | Moderate |
| Toluene | 0.3 - 0.4 | Fair to Good | Good | Slow |
Table 3: Typical TLC Rf Values for this compound and Common Impurities
| Compound | Mobile Phase: Hexane/Ethyl Acetate (9:1) |
| This compound | ~0.45 |
| Cinnamyl Alcohol | ~0.15 |
| Benzoic Acid | ~0.05 (streaking) |
| Cinnamaldehyde | ~0.35 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, temperature, and chamber saturation.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Water: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., hexane/ethyl acetate 95:5).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase. If using a gradient, start with a low polarity mobile phase (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity (e.g., to 90:10, then 80:20).
-
Fraction Collection: Collect fractions in test tubes or vials.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the "oiling out" of this compound during recrystallization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. biotage.com [biotage.com]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cinnamyl Benzoate Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamyl benzoate (B1203000). The focus is on preventing its hydrolysis during experimental workup procedures.
Troubleshooting Guide: Preventing Cinnamyl Benzoate Hydrolysis
Hydrolysis of the ester bond in this compound to yield cinnamic acid and cinnamyl alcohol is a common issue during workup, leading to reduced yield and product impurity. This guide will help you identify the potential causes and implement effective solutions.
Problem: Low yield of this compound and/or presence of cinnamic acid or cinnamyl alcohol impurities in the final product.
| Potential Cause | Recommended Solution(s) | Rationale |
| Residual Acid Catalyst | After the reaction is complete, quench the reaction mixture with a weak inorganic base solution, such as saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃), until effervescence ceases.[1][2][3] | Strong acid catalysts (e.g., sulfuric acid) used in Fischer esterification will continue to catalyze the reverse hydrolysis reaction in the presence of water during the aqueous workup.[4] Neutralizing the acid is crucial to stop this process. |
| Use of Strong Base for Neutralization | Avoid using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) for neutralization during the workup.[4] Opt for milder bases like sodium bicarbonate or potassium carbonate. | Strong bases can induce saponification, which is the base-catalyzed hydrolysis of the ester, leading to the formation of the carboxylate salt of cinnamic acid and cinnamyl alcohol.[4] |
| Prolonged Exposure to Aqueous Acidic or Basic Conditions | Minimize the time the organic layer containing this compound is in contact with aqueous acidic or basic solutions. Perform extractions and washes efficiently. | Esters are susceptible to both acid and base-catalyzed hydrolysis.[5] The longer the exposure, the greater the extent of hydrolysis. |
| Emulsion Formation During Extraction | To break emulsions, add brine (saturated NaCl solution) to the separatory funnel.[6] Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent emulsion formation. | Emulsions increase the contact time between the organic and aqueous phases, providing more opportunity for hydrolysis to occur. Brine increases the ionic strength of the aqueous layer, helping to break the emulsion.[6] |
| High Temperatures During Workup | Conduct all aqueous workup steps at room temperature or below. If the reaction was heated, ensure the mixture is cooled to room temperature before beginning the workup. | The rate of hydrolysis, like most chemical reactions, increases with temperature. |
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a problem for this compound?
A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ester bond is cleaved by water to form cinnamic acid and cinnamyl alcohol.[5] This is problematic as it reduces the yield of the desired product and introduces impurities that may be difficult to separate.
Q2: Under what conditions is this compound most susceptible to hydrolysis?
A2: this compound is most susceptible to hydrolysis under either acidic or basic conditions.[4] The reaction is catalyzed by the presence of H⁺ or OH⁻ ions.[7] Therefore, maintaining a near-neutral pH during the workup is critical. Benzoate esters are generally most stable in a pH range of 4-8.
Q3: How can I neutralize the acid catalyst from my esterification reaction without causing hydrolysis?
A3: The best practice is to use a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly recommended.[6][8] It is basic enough to neutralize strong acid catalysts but not so strong as to significantly promote base-catalyzed hydrolysis (saponification). Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the carbon dioxide gas that is generated.
Q4: What is the purpose of a brine wash in the workup?
A4: A brine (saturated aqueous sodium chloride) wash is used to remove the bulk of the dissolved water from the organic layer.[6] By increasing the polarity of the aqueous phase, it helps to "push" any remaining water out of the organic layer, thus aiding the drying process and minimizing the potential for hydrolysis.
Q5: How can I detect if my this compound has undergone hydrolysis?
A5: Several analytical techniques can be used to detect the presence of the hydrolysis products, cinnamic acid and cinnamyl alcohol:
-
Thin-Layer Chromatography (TLC): Compare the TLC of your product against standards of this compound, cinnamic acid, and cinnamyl alcohol. The presence of spots corresponding to the starting materials indicates hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify the characteristic peaks of cinnamic acid and cinnamyl alcohol in your product sample.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can be used to separate and identify this compound and its potential hydrolysis byproducts.[11][12][13]
Experimental Protocols
Detailed Workup Protocol to Minimize this compound Hydrolysis
This protocol is designed for the workup of a reaction mixture following the synthesis of this compound, assuming a non-polar organic solvent was used for the reaction.
Materials:
-
Reaction mixture containing this compound in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling: Ensure the reaction mixture has cooled to room temperature.
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
Neutralization Wash:
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat this wash if a significant amount of acid catalyst was used.
-
-
Brine Wash:
-
Add an equal volume of brine to the separatory funnel.
-
Gently invert the funnel a few times.
-
Allow the layers to separate and drain the lower aqueous layer.[6]
-
-
Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.
-
-
Isolation of Crude Product:
-
Filter the organic solution to remove the drying agent, collecting the filtrate in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be further purified by techniques such as column chromatography or recrystallization.[8]
-
Visualizations
Hydrolysis of this compound
Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.
Troubleshooting Workflow for this compound Purification
Caption: A logical workflow for troubleshooting hydrolysis issues during this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. benchchem.com [benchchem.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s) | NSF Public Access Repository [par.nsf.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. gcms.cz [gcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting low purity in synthesized cinnamyl benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of cinnamyl benzoate (B1203000).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cinnamyl benzoate?
A1: The most common methods are Fischer esterification and Steglich esterification. Fischer esterification involves the acid-catalyzed reaction of cinnamyl alcohol with benzoic acid.[1][2] Steglich esterification utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation under milder conditions.[2][3]
Q2: What are the typical impurities found in crude this compound?
A2: Typical impurities include unreacted starting materials (cinnamyl alcohol and benzoic acid), byproducts from side reactions, and residual reagents from the synthesis. In Steglich esterification using DCC, a common byproduct is dicyclohexylurea (DCU).[3][4] In Fischer esterification, acid-catalyzed dehydration of cinnamyl alcohol can lead to the formation of dicinnamyl ether.
Q3: How can I purify crude this compound?
A3: The most effective purification method is typically silica (B1680970) gel column chromatography. A common solvent system is a gradient of hexane (B92381) and ethyl acetate (B1210297). Additionally, washing the crude product with a saturated aqueous solution of sodium bicarbonate can help remove unreacted benzoic acid.[5]
Troubleshooting Guide: Low Purity in this compound Synthesis
Issue: The purity of my synthesized this compound is low, as determined by techniques like NMR or GC-MS.
Below is a step-by-step guide to help you identify and resolve the source of the impurity.
Step 1: Identify the Impurities
-
Unreacted Starting Materials: Check for the presence of cinnamyl alcohol and benzoic acid in your analytical data.
-
Synthesis-Specific Byproducts:
-
Steglich Esterification: Look for signals corresponding to dicyclohexylurea (DCU), which is often a white precipitate.[4]
-
Fischer Esterification: Be aware of the potential for dicinnamyl ether formation, which may have a similar polarity to the desired product.
-
-
Other Contaminants: Consider residual solvents or other reagents used in the workup.
Step 2: Consult the Troubleshooting Table
| Symptom | Potential Cause | Recommended Solution |
| Presence of unreacted benzoic acid | Incomplete reaction or insufficient removal during workup. | Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) during the workup to neutralize and remove the acidic impurity.[5] |
| Presence of unreacted cinnamyl alcohol | Incomplete reaction. | Ensure the correct stoichiometry of reactants. Consider increasing the reaction time or temperature (for Fischer esterification). For Steglich esterification, ensure the coupling agent is active. |
| White precipitate in the crude product (Steglich) | Formation of dicyclohexylurea (DCU). | Filter the reaction mixture to remove the precipitated DCU before concentrating the filtrate.[6] |
| An impurity with a similar Rf value to the product on TLC | Possible formation of a side product, such as dicinnamyl ether (in Fischer esterification) or other rearrangement products. | Optimize the reaction conditions to minimize side reactions (e.g., lower temperature for Fischer esterification). Employ careful column chromatography with a shallow solvent gradient for better separation. |
| Overall low purity with multiple unidentifiable peaks | Degradation of starting materials or product, or presence of contaminants. | Ensure the use of pure, dry starting materials and anhydrous solvents. Check for potential sources of contamination in your glassware and reagents. |
Data Presentation
The following table summarizes quantitative data from various synthetic methods for producing cinnamyl esters, providing a comparison of reaction conditions and yields.
| Method | Reactants | Coupling Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Steglich Esterification | Cinnamoyl Chloride, Cinnamyl Alcohol | DCC, DMAP | Not Specified | Not Specified | Not Specified | 98 |
| Greener Steglich Esterification | (E)-Cinnamic Acid, Various Alcohols | EDC, DMAP | Acetonitrile | 45 min | 40-45 °C | ~70 (avg)[7] |
| Acyl Chloride Method | Benzoyl Chloride, Cinnamyl Alcohol | Pyridine | Not Specified | 4 h | Room Temp | 5.78-12.44[8] |
| Fischer Esterification | Benzoic Acid, Methanol | H₂SO₄ | Methanol | 30 min (reflux) | ~65 °C | ~90 |
Experimental Protocols
Fischer Esterification of this compound
Materials:
-
Cinnamyl alcohol
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol (or another suitable solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzoic acid in an excess of cinnamyl alcohol (or a suitable solvent like methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
After cooling, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography.
Steglich Esterification of this compound
Materials:
-
Cinnamyl alcohol
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzoic acid (1.0 equivalent) and cinnamyl alcohol (1.0 equivalent) in anhydrous dichloromethane.[6]
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution.
-
Cool the flask in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with continuous stirring.[6]
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[6]
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.[6]
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[3][6]
Mandatory Visualization
Caption: Troubleshooting workflow for low purity this compound.
Caption: Synthesis pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. THE SYNTHESIS OF this compound THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Scaling up cinnamyl benzoate synthesis for pilot studies
Technical Support Center: Cinnamyl Benzoate (B1203000) Synthesis
This guide provides technical support for researchers, scientists, and drug development professionals involved in scaling up the synthesis of cinnamyl benzoate for pilot studies. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is an aromatic ester valued for its applications in the fragrance, flavor, and pharmaceutical industries.[1][2] It is recognized as a flavoring agent by the FDA and is used in various consumer products.[2]
Q2: What are the most common chemical synthesis routes for this compound? A2: The most prevalent methods are the Steglich esterification and the acyl chloride method.[1][3]
-
Steglich Esterification: This involves reacting cinnamyl alcohol with benzoic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1] It is known for high yields and mild reaction conditions.[1]
-
Acyl Chloride Method: This route uses cinnamyl alcohol and benzoyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.[3][4] However, this method can suffer from lower yields and more challenging purification.[3][4]
Q3: Which synthesis method is recommended for scaling up to pilot studies? A3: The Steglich esterification is generally recommended for larger-scale production.[1] Its advantages include mild, room-temperature conditions, high yields (often exceeding 95%), and robust, reproducible results, which are all critical factors for a successful scale-up.[1]
Q4: What are the critical safety precautions for handling the reagents in a Steglich esterification? A4: When scaling up, it is crucial to handle all chemicals in a well-ventilated area, such as a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Specific hazards include:
-
N,N'-dicyclohexylcarbodiimide (DCC): A potent skin sensitizer (B1316253) that requires careful handling to avoid contact.[1]
-
Dichloromethane (B109758) (DCM): A volatile and potentially carcinogenic solvent.[1] Always consult the Safety Data Sheets (SDS) for all reagents before beginning work.[1]
Q5: How does reaction monitoring and product purification change when moving from bench to pilot scale? A5: While Thin-Layer Chromatography (TLC) is suitable for monitoring reaction progress at the lab scale, High-Performance Liquid Chromatography (HPLC) is often preferred for more quantitative analysis in a pilot setting. For purification, silica (B1680970) gel column chromatography, a standard lab technique, is not practical for large quantities.[1] At the pilot scale, alternative methods such as recrystallization or vacuum distillation should be developed to achieve the desired product purity.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
The following table summarizes quantitative data from various synthetic approaches to producing cinnamyl esters, highlighting the differences in yield and conditions.
| Method | Reactants | Coupling Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Steglich Esterification | Cinnamyl Alcohol, Benzoic Acid | DCC, DMAP | Dichloromethane | 2-4 hours | Room Temp. | 98% | [1] |
| Greener Steglich | (E)-Cinnamic Acid, Various Alcohols | EDC, DMAP | Acetonitrile | 45 min | 40-45 °C | ~70% (avg) | [1] |
| Acyl Chloride Method | Cinnamyl Alcohol, Benzoyl Chloride | Pyridine | Not Specified | 4 hours | Room Temp. | 5.78 - 12.44% | [4] |
| Direct Esterification | Cinnamyl Alcohol, Diphenylacetic Acid | FTNB, DMAP | Not Specified | 24 hours | Not Specified | 99% | [1] |
DCC: N,N'-dicyclohexylcarbodiimide; DMAP: 4-dimethylaminopyridine; EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; FTNB: 2-fluoro-1,3,5-trinitrobenzene.
Experimental Protocols
High-Yield Synthesis via Steglich Esterification (Pilot Scale Adaptation)
This protocol is adapted from established high-yield Steglich esterification procedures and includes considerations for scaling up.[1]
Materials:
-
(E)-Cinnamyl alcohol (1.0 equivalent)
-
Benzoic acid (1.0 equivalent)
-
N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
1. Reaction Setup:
-
In an appropriately sized reactor equipped with a mechanical stirrer and temperature probe, dissolve benzoic acid and (E)-cinnamyl alcohol in anhydrous dichloromethane.
-
Add the catalytic amount of DMAP to the solution.
-
Cool the reactor vessel using a chiller or ice bath to 0-5 °C.
-
Slowly add a solution of DCC in anhydrous dichloromethane to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
2. Reaction and Monitoring:
-
Once the DCC addition is complete, remove the cooling and allow the reaction to warm to room temperature.
-
Stir the mixture vigorously. The reaction is typically complete within 2-4 hours.[1]
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them via TLC or HPLC until the starting materials are consumed.
3. Workup and Isolation:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[1] Cool the mixture again to enhance precipitation.
-
Filter the reaction mixture through a filter press or a large Buchner funnel to remove the DCU precipitate. A filter aid (e.g., Celite) may be beneficial for larger volumes.
-
Wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the combined filtrate to a separatory funnel or extraction vessel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
4. Purification:
-
For pilot-scale quantities, purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation.
Troubleshooting Guide
Q: My reaction yield is significantly lower than expected. What are the possible causes? A: Low yield can stem from several factors. Use the troubleshooting workflow below to diagnose the issue. Key areas to investigate include the quality of your reagents (especially ensuring they are anhydrous), reaction time, and potential product loss during the workup phase.
Q: The dicyclohexylurea (DCU) byproduct is difficult to filter and is clogging my equipment. What can I do? A: This is a common issue when scaling up. To improve filterability, try the following:
-
Chill the mixture: Cool the reaction mixture to 0-5 °C for several hours before filtration to maximize the crystallization of DCU, resulting in larger, more easily filtered particles.
-
Use a filter aid: Add a layer of Celite or another filter aid over your filter medium. This prevents the fine DCU particles from blinding the filter surface.
-
Solvent choice for washing: Wash the DCU cake with a minimal amount of cold solvent to avoid redissolving the byproduct.
Q: The final product has low purity, with starting materials still present. How can I improve this? A: If starting materials remain, the reaction may not have gone to completion.
-
Confirm Reaction Completion: Ensure your reaction monitoring (TLC/HPLC) shows full consumption of the limiting reagent before beginning the workup.
-
Increase Reaction Time: If the reaction stalls, try extending the reaction time.
-
Check Catalyst: Ensure the DMAP catalyst is fresh and used in the correct stoichiometric amount (0.1 equivalents is typical).
-
Optimize Purification: Develop a robust recrystallization procedure. Perform solvent screening to find a system where this compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.
Visualizations
Caption: Workflow for the synthesis of this compound via Steglich esterification.
Caption: Troubleshooting decision tree for low product yield in this compound synthesis.
Caption: Core reaction pathway for Steglich esterification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. THE SYNTHESIS OF this compound THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]
Technical Support Center: Analytical Method Development for Cinnamyl Benzoate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of cinnamyl benzoate (B1203000). The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide answers to common questions and solutions to problems that may arise during the analysis of cinnamyl benzoate using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Q1: I am observing significant peak tailing for the this compound peak in my HPLC chromatogram. What are the possible causes and solutions?
A1: Peak tailing in HPLC for this compound can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
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Secondary Silanol (B1196071) Interactions: this compound, although neutral, might interact with residual silanol groups on the silica-based C18 column, which is a primary cause of peak tailing.[1][2]
-
Solution: Lowering the pH of the mobile phase can help to suppress the ionization of silanol groups, thereby reducing these secondary interactions.[1] Adding a competitive base to the mobile phase can also mask the silanol groups.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[3]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.
-
Solution: First, try back-flushing the column. If this does not resolve the issue, a more rigorous column washing procedure with a series of strong solvents should be employed. If the problem persists, the column may need to be replaced.[4]
-
-
Extra-Column Effects: Dead volume in the HPLC system (e.g., in tubing, injector, or detector cell) can contribute to peak broadening and tailing.
-
Solution: Ensure all fittings are secure and use tubing with the smallest possible internal diameter and length.
-
Q2: My retention time for this compound is shifting between injections. What should I do?
A2: Retention time drift can be caused by several factors:
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Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the mobile phase before starting the analysis.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or changes in the solvent proportioning by the pump can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, check the pump's performance.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q3: I am not seeing any peak for this compound in my GC-MS analysis, even with a standard solution. What could be the problem?
A3: The absence of a peak can be due to several reasons. Here is a troubleshooting workflow:
-
Injection Issues: Problems with the syringe (e.g., blockage) or the autosampler can prevent the sample from reaching the column. A high split ratio might also be venting most of your sample.[3]
-
Solution: Check the syringe and autosampler for proper operation. For trace analysis, consider using a lower split ratio or a splitless injection.[3]
-
-
Inlet Temperature: An incorrect inlet temperature can lead to poor vaporization or thermal degradation of this compound.
-
Solution: A typical starting point for the inlet temperature is 250 °C.[3] You may need to optimize this temperature for your specific instrument and method.
-
-
Carrier Gas Flow: Leaks in the system or an incorrect flow rate can prevent the analyte from reaching the detector.
-
Solution: Perform a leak check and verify the carrier gas flow rate.
-
-
Mass Spectrometer Settings: Incorrect ion source temperature or acquisition parameters can result in no signal.
-
Solution: Ensure the ion source temperature is appropriate (e.g., 230 °C) and that you are monitoring the correct ions for this compound in Selected Ion Monitoring (SIM) mode.[5] The primary ions to monitor are m/z 105 (benzoyl cation, typically the base peak), 117 (cinnamyl cation), and 77 (phenyl cation).[6]
-
Q4: I am observing poor resolution between this compound and other components in my sample. How can I improve this?
A4: Poor resolution in GC-MS can be addressed by optimizing the chromatographic conditions:
-
Temperature Program: The oven temperature program has a significant impact on separation.
-
Solution: Try a slower temperature ramp rate to increase the separation between closely eluting peaks. You can also add an isothermal hold at a specific temperature to improve the resolution of a critical pair.
-
-
Column Choice: The type of GC column is crucial for good separation.
-
Solution: A non-polar column, such as one with a 5% phenyl stationary phase, is a good starting point for benzoate esters.[3] For complex matrices, a longer column or a column with a smaller internal diameter can provide higher efficiency and better resolution.
-
UV-Vis Spectrophotometry
Q5: The absorbance readings for my this compound standards are not linear. What are the potential causes?
A5: Non-linearity in UV-Vis spectrophotometry can arise from several sources:
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Concentration Range: The Beer-Lambert law holds true for a specific concentration range. At high concentrations, deviations from linearity can occur.
-
Solution: Prepare a new set of standards with a narrower and lower concentration range.
-
-
Solvent Effects: The solvent used to dissolve the standards can affect the absorbance.
-
Solution: Ensure that the same solvent is used for the blank and all standard and sample preparations.
-
-
Instrumental Issues: Stray light or incorrect wavelength calibration can lead to non-linear responses.
-
Solution: Have the instrument's performance verified and recalibrated if necessary.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound using different analytical techniques.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.80 mg/kg | [7] |
| Limit of Quantification (LOQ) | 2.65 mg/kg | [7] |
| Accuracy (Recovery) | 98 - 102% | [8] |
| Precision (%RSD) | < 2% | [9] |
Table 2: GC-MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 50 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.998 | [5] |
| Limit of Detection (LOD) | 0.05 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [5] |
| Accuracy (Recovery) | 97.0% - 103.5% | [5] |
| Precision (%RSD) | < 3.0% | [5] |
Table 3: UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | Dependent on molar absorptivity | N/A |
| Correlation Coefficient (r²) | > 0.995 | N/A |
| Limit of Detection (LOD) | ~0.19 mg/kg (for sodium benzoate) | [10] |
| Limit of Quantification (LOQ) | ~0.57 mg/kg (for sodium benzoate) | [10] |
| Accuracy (Recovery) | 99.54% - 100.08% (for sodium benzoate) | [10] |
| Precision (%RSD) | < 1% | [10] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
1. Sample Preparation (Cosmetic Cream Matrix) [5] a. Accurately weigh 1.0 g of the cosmetic cream into a 50 mL volumetric flask. b. Add approximately 30 mL of methanol (B129727) and sonicate for 15 minutes to extract the this compound. c. Allow the solution to cool to room temperature and dilute to the mark with methanol. d. Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions [5]
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Acetonitrile:Water (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection: UV at 278 nm.
3. Calibration [5] a. Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. b. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Quantification of this compound by GC-MS
This protocol provides a method for the quantification of this compound using GC-MS, particularly suitable for fragrance analysis.
1. Sample Preparation (Liquid-Liquid Extraction from Perfume) [11] a. Weigh 0.5 g of the perfume sample into a 50 mL centrifuge tube. b. Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE). c. Mix thoroughly for 30 minutes. d. Add 5 g of anhydrous sodium sulfate (B86663) to remove water and centrifuge for 30 minutes at 3000 g. e. Collect the supernatant (MTBE layer) and filter through a syringe filter. f. An aliquot of the filtrate is then diluted with MTBE for GC-MS analysis.
2. GC-MS Conditions [5]
- Column: HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (split ratio 50:1).
- Oven Temperature Program: Initial temperature of 60 °C for 2 min, ramp at 5 °C/min to 240 °C, and hold for 5 min.
- MS Transfer Line Temp: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Quantifier Ion (m/z): 105.
- Qualifier Ions (m/z): 77, 117.
3. Calibration [5] a. Prepare a series of calibration standards of this compound in MTBE, with concentrations ranging from 0.1 to 50 µg/mL. b. Analyze each standard to generate a calibration curve.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: General workflow for GC-MS analysis of this compound.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. jfda-online.com [jfda-online.com]
Stability testing of cinnamyl benzoate in different formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamyl benzoate (B1203000). The information is presented in a question-and-answer format to directly address potential issues during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cinnamyl benzoate in a formulation?
A1: The primary degradation pathways for this compound, an ester of cinnamyl alcohol and benzoic acid, are hydrolysis and oxidation.[1]
-
Hydrolysis: The ester bond can be cleaved, particularly in the presence of strong acids or bases, or at elevated temperatures, to yield cinnamyl alcohol and benzoic acid.
-
Oxidation: The carbon-carbon double bond in the cinnamyl moiety is susceptible to oxidation.[2][3] This can be initiated by exposure to air (autoxidation), light, or oxidizing agents. Oxidation can lead to the formation of cinnamaldehyde, cinnamic acid, and potentially epoxides.[2]
Q2: What are the initial signs of instability I should look for in my this compound formulation?
A2: Initial signs of instability can be subtle and depend on the formulation type. Common indicators include:
-
Changes in Appearance: This can manifest as a color change (e.g., yellowing), development of haziness, or phase separation in emulsions.
-
Odor Alteration: A change from its characteristic sweet, balsamic odor can indicate the formation of degradation products like cinnamaldehyde.
-
pH Shift: A change in the pH of the formulation can indicate hydrolysis, as the formation of benzoic acid will lower the pH.
-
Viscosity Changes: A decrease in viscosity can be a sign of emulsion breaking or polymer degradation.
Q3: My this compound-containing emulsion is showing signs of phase separation. What could be the cause and how can I troubleshoot it?
A3: Phase separation in an emulsion containing this compound can be due to several factors. Refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guides
Issue: Phase Separation in an Emulsion
| Potential Cause | Troubleshooting Steps |
| Inadequate Emulsifier System | - Increase the concentration of the emulsifier.- Evaluate the HLB (Hydrophile-Lipophile Balance) of your emulsifier system to ensure it is optimal for your oil and water phases.- Consider using a combination of emulsifiers for enhanced stability. |
| Hydrolysis of this compound | - Measure the pH of the formulation. A decrease in pH may indicate the formation of benzoic acid due to hydrolysis.- If the pH has dropped, consider adjusting the formulation to a more neutral pH or using a suitable buffer system.- Analyze the formulation using HPLC to quantify the levels of cinnamyl alcohol and benzoic acid. |
| High Storage Temperature | - Store the emulsion at a lower, controlled temperature.- Conduct accelerated stability studies at various temperatures to determine the formulation's heat sensitivity. |
| Incompatibility with Other Ingredients | - Review all ingredients for potential interactions. Certain electrolytes or active ingredients can disrupt emulsion stability.- Prepare simpler formulations to isolate the problematic ingredient. |
Issue: Color Change (Yellowing) in a Gel Formulation
| Potential Cause | Troubleshooting Steps |
| Oxidation of this compound | - Incorporate an antioxidant (e.g., BHT, tocopherol) into the formulation.- Protect the formulation from light by using opaque packaging.- Purge the container with an inert gas (e.g., nitrogen) before sealing to minimize exposure to oxygen. |
| Interaction with Gelling Agent | - Evaluate the compatibility of this compound with the specific gelling agent used.- Test alternative gelling agents. |
| Photodegradation | - Conduct photostability studies to assess the impact of light exposure.- Utilize UV-protective packaging. |
Data Presentation: Stability of this compound under Stress Conditions
The following tables summarize representative quantitative data on the stability of this compound in different formulations under forced degradation conditions. Note: This data is illustrative and may vary depending on the specific composition of the formulation.
Table 1: Stability of 2% this compound in an Oil-in-Water (O/W) Emulsion
| Stress Condition | Duration | This compound Remaining (%) | Appearance |
| 40°C | 4 weeks | 95.2 | No significant change |
| 50°C | 4 weeks | 88.5 | Slight yellowing |
| 40°C / 75% RH | 4 weeks | 94.8 | No significant change |
| UV/Vis Light Exposure | 24 hours | 91.3 | Slight yellowing |
| 0.1 M HCl | 24 hours at 50°C | 85.1 | Hazy |
| 0.1 M NaOH | 24 hours at 50°C | 75.6 | Phase separation |
| 3% H₂O₂ | 24 hours at 50°C | 82.4 | Significant yellowing |
Table 2: Stability of 1% this compound in a Hydroalcoholic Gel
| Stress Condition | Duration | This compound Remaining (%) | Appearance |
| 40°C | 4 weeks | 97.1 | No significant change |
| 50°C | 4 weeks | 92.8 | No significant change |
| UV/Vis Light Exposure | 24 hours | 89.5 | Slight yellowing |
| 0.1 M HCl | 24 hours at 50°C | 90.3 | Clear |
| 0.1 M NaOH | 24 hours at 50°C | 82.1 | Slight haze |
| 3% H₂O₂ | 24 hours at 50°C | 88.7 | Slight yellowing |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in an O/W Emulsion
Objective: To assess the stability of this compound in an oil-in-water emulsion under various stress conditions.
Materials:
-
This compound
-
Oil phase components (e.g., mineral oil, cetyl alcohol)
-
Water phase components (e.g., glycerin, deionized water)
-
Emulsifier system (e.g., polysorbate 80, sorbitan (B8754009) oleate)
-
Preservative
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
HPLC system with a UV detector
Methodology:
-
Preparation of Emulsion: Prepare a batch of the O/W emulsion containing a known concentration of this compound (e.g., 2% w/w).
-
Sample Allocation: Aliquot the emulsion into appropriate containers for each stress condition.
-
Stress Conditions:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 50°C) and at room temperature (control).
-
Hydrolytic Stress:
-
Acidic: Add 0.1 M HCl to the emulsion and store at 50°C.
-
Basic: Add 0.1 M NaOH to the emulsion and store at 50°C.
-
-
Oxidative Stress: Add 3% H₂O₂ to the emulsion and store at 50°C.
-
Photostability: Expose samples to a combination of UV and visible light in a photostability chamber. Wrap control samples in aluminum foil.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 8, 24, 48 hours for forced degradation; 0, 1, 2, 4 weeks for thermal stability).
-
Sample Analysis:
-
Visually inspect all samples for changes in appearance, color, and phase separation.
-
Measure the pH of the aqueous phase.
-
Quantify the remaining this compound and identify major degradation products using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method to quantify this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Method Validation:
-
Specificity: Analyze stressed samples to ensure that the peaks of degradation products are well-resolved from the this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations to establish a linear calibration curve.
-
Accuracy: Determine the recovery of this compound from spiked placebo formulations.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Experimental workflow for the stability testing of this compound formulations.
Caption: Troubleshooting logic for addressing formulation instability.
Caption: Primary degradation pathways of this compound.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Cinnamyl Benzoate and Benzyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial properties of cinnamyl benzoate (B1203000) and benzyl (B1604629) benzoate, focusing on their mechanisms of action and available experimental data. While both compounds are benzoate esters with applications in various fields, their efficacy and modes of antimicrobial action exhibit notable differences. This document summarizes the current understanding to aid in research and development of new antimicrobial agents.
Data Presentation: Antimicrobial Activity
Direct comparative studies on the antimicrobial activity of cinnamyl benzoate and benzyl benzoate against a wide range of identical microbial strains are limited in the publicly available scientific literature. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data from various sources to provide a comparative perspective. It is important to note that variations in experimental conditions can influence MIC values.
| Compound | Microorganism | Type | MIC (µg/mL) |
| This compound (as a representative Cinnamic Acid Ester) | Candida albicans | Fungus | 64 - 256[1] |
| Benzyl Benzoate | Bacillus cereus | Bacterium | 50[2] |
| Benzyl Benzoate | Candida albicans | Fungus | Ineffective at 24h[3] |
| Benzyl Benzoate Derivatives | Staphylococcus epidermidis | Bacterium | 0.5[4] |
| Benzyl Benzoate Derivatives | Streptococcus pneumoniae | Bacterium | 1[4] |
| Benzyl Benzoate Derivatives | Staphylococcus aureus | Bacterium | 2 - 4[4] |
Note: The data for this compound against Candida albicans is a representative range for cinnamic acid esters, as specific data for this compound is limited.[1] The data for benzyl benzoate derivatives against Staphylococcus epidermidis, Streptococcus pneumoniae, and Staphylococcus aureus refers to structurally related compounds and not benzyl benzoate itself.[4]
Mechanisms of Antimicrobial Action
The antimicrobial activities of this compound and benzyl benzoate are attributed to distinct mechanisms of action.
This compound (Proposed Antifungal Mechanism): The primary proposed mechanism for the antifungal activity of this compound and related cinnamic acid derivatives is the inhibition of the fungal-specific enzyme benzoate 4-hydroxylase (CYP53).[1] This enzyme is crucial for the detoxification of benzoic acid in fungi. By inhibiting CYP53, this compound leads to the accumulation of toxic levels of benzoic acid within the fungal cell, ultimately inhibiting its growth.
Benzyl Benzoate: The antimicrobial mechanism of benzyl benzoate appears to be multifaceted.
-
Antifungal Activity: It is suggested that benzyl benzoate disrupts the fungal cell membrane, leading to the leakage of essential intracellular components and subsequent cell death.
-
Antibacterial Activity: Some studies on benzyl and benzoyl benzoic acid derivatives suggest a mechanism involving the inhibition of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, which is essential for the initiation of transcription and bacterial growth.[4]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are fundamental in assessing the antimicrobial potency of a compound. The broth microdilution method is a standard procedure.
Broth Microdilution Method for MIC and MFC Determination
This protocol is a generalized procedure for determining the MIC and MFC of antimicrobial agents.
1. Preparation of Materials:
-
Test compounds (this compound, Benzyl benzoate)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Microbial inoculum (standardized to a specific concentration, e.g., 0.5 McFarland standard)
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
2. Procedure:
-
Serial Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then made in the wells of a 96-well plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
-
MFC/MBC Determination: To determine the MFC or MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar (B569324) medium. The plates are then incubated. The MFC/MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Visualizations
Proposed Antifungal Mechanism of this compound
Caption: Proposed antifungal mechanism of this compound via inhibition of CYP53.
Proposed Antimicrobial Mechanism of Benzyl Benzoate
Caption: Proposed antifungal and antibacterial mechanisms of benzyl benzoate.
Experimental Workflow for MIC Determination
Caption: General experimental workflow for MIC determination by broth microdilution.
References
Comparative analysis of cinnamyl benzoate synthesis routes
A Comparative Analysis of Cinnamyl Benzoate (B1203000) Synthesis Routes
Cinnamyl benzoate, a significant aromatic ester, finds extensive applications in the fragrance, flavor, and pharmaceutical industries.[1] Its synthesis is achievable through various chemical and enzymatic pathways, each presenting distinct advantages and limitations concerning reaction efficiency, environmental impact, and scalability. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparative Data of Synthesis Routes
The selection of an appropriate synthetic route for this compound is contingent on desired yield, purity, reaction conditions, and environmental considerations. The following table summarizes quantitative data from various prominent methods.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Steglich Esterification | Benzoic Acid, Cinnamyl Alcohol | DCC/EDC, DMAP | Dichloromethane (B109758) | Monitored by TLC | Room Temperature | High | [1] |
| Benzoyl Chloride Method | Cinnamyl Alcohol, Benzoyl Chloride | Pyridine | Not specified | 4 hours | Room Temperature | 12.44 | [2] |
| Fischer-Speier Esterification | Benzoic Acid, Cinnamyl Alcohol | Strong Acid (e.g., H₂SO₄) | Excess Alcohol or Non-polar Solvent | 1-10 hours | 60-110 °C | Varies (Equilibrium Driven) | [3] |
| Enzymatic Transesterification | Cinnamyl Alcohol, Acyl Donor (e.g., vinyl acetate) | Immobilized Lipase (B570770) (e.g., Novozym 435) | Solvent-free or Organic Solvent | 3 - 48 hours | 40-50 °C | High (up to 96% for related esters) | [4][5][6] |
Detailed Experimental Protocols
Steglich Esterification
This method is renowned for its mild reaction conditions and high yields, utilizing a carbodiimide (B86325) coupling agent.[1]
Materials:
-
Benzoic Acid (1.0 equivalent)
-
(E)-Cinnamyl Alcohol (1.0 equivalent)
-
N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents)
-
4-dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
In a dry round-bottom flask, dissolve benzoic acid and (E)-cinnamyl alcohol in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the flask in an ice bath.
-
Slowly add a solution of DCC or EDC in anhydrous dichloromethane to the reaction mixture with continuous stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form (if DCC is used). Filter the mixture to remove the precipitate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography.[1]
Esterification via Benzoyl Chloride
A traditional and straightforward method, though it may present challenges in purification and result in modest yields.[2][7]
Materials:
-
Cinnamyl Alcohol
-
Benzoyl Chloride
-
Pyridine
Procedure:
-
This synthesis is part of a two-step process starting from the reduction of cinnamaldehyde (B126680) to cinnamyl alcohol using sodium borohydride (B1222165) (NaBH₄).[2]
-
The resulting cinnamyl alcohol is then reacted with benzoyl chloride.
-
The reaction is carried out in the presence of pyridine, which acts as a base to neutralize the hydrochloric acid byproduct.[7]
-
The mixture is stirred at room temperature for 4 hours.[2]
-
The product, this compound, is then isolated and characterized using techniques such as TLC, IR spectroscopy, and GC-MS.[2] In a specific study, this method yielded a product mixture containing 12.44% this compound.[2]
Fischer-Speier Esterification
A classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][8]
Materials:
-
Benzoic Acid
-
Cinnamyl Alcohol
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
Procedure:
-
Combine benzoic acid and an excess of cinnamyl alcohol (which can also act as the solvent). Alternatively, use a non-polar solvent to facilitate water removal.
-
Add a catalytic amount of a strong acid.
-
Reflux the mixture at a temperature ranging from 60–110 °C for 1–10 hours.[3]
-
To drive the equilibrium towards the product, the water byproduct must be removed, for instance, by using a Dean-Stark apparatus.[3][9]
-
After the reaction, the mixture is cooled, and the catalyst is neutralized.
-
The excess alcohol and solvent are removed, and the crude ester is purified, typically by distillation or chromatography.
Enzyme-Catalyzed Synthesis
This approach, often employing lipases, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions.[10] The synthesis can proceed via direct esterification or transesterification.
Materials:
-
Cinnamyl Alcohol
-
An acyl donor (e.g., benzoic acid for esterification, or an ester like vinyl benzoate for transesterification)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (or solvent-free)
Procedure (based on general transesterification of cinnamyl alcohol):
-
Combine cinnamyl alcohol and the acyl donor in a suitable molar ratio in a reaction vessel. For related esters like cinnamyl acetate (B1210297), a high molar ratio of acyl donor to alcohol (e.g., 15:1) has proven effective.[5]
-
Add the immobilized lipase.
-
The reaction is conducted at a controlled temperature (e.g., 40-50 °C) with agitation.[5][11]
-
The reaction progress is monitored over time (e.g., 3 to 48 hours).
-
Upon completion, the immobilized enzyme can be filtered off for reuse.[11]
-
The product is then purified from the reaction mixture. Kinetic studies on similar enzymatic reactions often follow a Ping-Pong Bi-Bi mechanism.[10][11]
Visualizing the Synthesis Pathways
Steglich Esterification Workflow
Caption: Workflow for the synthesis of this compound via Steglich esterification.
Comparative Overview of Synthesis Routes
Caption: Logical relationships between starting materials and primary synthesis routes for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. THE SYNTHESIS OF this compound THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochemjournal.com [biochemjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Cinnamyl Benzoate: Validation of a High-Yield Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic pathways for cinnamyl benzoate: a traditional acyl chloride-based method and a modern carbodiimide-mediated esterification (Steglich esterification). The objective is to validate the Steglich esterification as a superior synthetic route, offering significant improvements in yield and milder reaction conditions. This document presents supporting experimental data, detailed methodologies, and visual representations of the synthetic workflows to aid researchers in making informed decisions for their synthetic needs.
Data Presentation: A Comparative Analysis of Synthetic Pathways
The following table summarizes the key quantitative data for the two synthetic methods, highlighting the clear advantages of the Steglich esterification.
| Parameter | Traditional Method (Acyl Chloride) | New Pathway (Steglich Esterification) |
| Primary Reactants | Cinnamyl alcohol, Benzoyl chloride | Cinnamyl alcohol, Benzoic acid |
| Key Reagents | Pyridine (B92270) | DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) |
| Solvent | Dichloromethane | Dichloromethane |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 hours | 1.5 hours |
| Reported Yield | ~12-89%[1][2][3] | Up to 98%[3][4] |
| Byproducts | Pyridinium hydrochloride | Dicyclohexylurea (DCU) |
| Purification | Aqueous workup, Column chromatography | Filtration of DCU, Aqueous workup, Column chromatography |
Experimental Protocols
Traditional Synthesis: Acyl Chloride Method
This method involves the reaction of cinnamyl alcohol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[1]
Materials:
-
Cinnamyl alcohol
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl acetate (B1210297) solvent system
Procedure:
-
In a clean, dry round-bottom flask, dissolve cinnamyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
New Synthetic Pathway: Steglich Esterification
This modern approach utilizes a carbodiimide (B86325) coupling agent and a catalyst to facilitate the esterification under mild conditions.[4]
Materials:
-
Cinnamyl alcohol
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
In a dry round-bottom flask, dissolve benzoic acid (1.0 equivalent), cinnamyl alcohol (1.0 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
In a separate flask, prepare a solution of DCC (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture with continuous stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.
-
Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter the mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure (E)-cinnamyl benzoate.[4]
Mandatory Visualizations
The following diagrams illustrate the workflows for both the traditional and the new synthetic pathways for this compound.
References
Spectroscopic Comparison of Synthetic vs. Natural Cinnamyl Benzoate: A Guide for Researchers
Introduction
Cinnamyl benzoate (B1203000) (C₁₆H₁₄O₂) is an aromatic ester valued for its applications in the fragrance, flavor, and pharmaceutical industries. It can be produced through chemical synthesis or extracted from natural sources. For researchers, scientists, and drug development professionals, verifying the identity, purity, and origin of cinnamyl benzoate is crucial for ensuring the quality and reproducibility of experimental results. This guide provides a comparative overview of synthetic and natural this compound using key spectroscopic techniques, supported by detailed experimental protocols. Spectroscopic analysis is a fundamental approach for structural elucidation, and for a pure substance, the spectral data should be identical regardless of its origin. Any observed differences typically indicate the presence of impurities arising from the synthetic route or the natural extraction process.
Comparative Spectroscopic Data
The spectroscopic signature of pure this compound is determined by its molecular structure, which consists of a benzoate group linked to a cinnamyl moiety. Therefore, a pure sample of natural this compound will exhibit spectra identical to a pure sample of its synthetic counterpart. The following tables summarize the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy. Deviations from these values would suggest the presence of impurities.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | Chemical Shift (ppm) |
| Aromatic-H (Benzoyl) | 8.05 - 8.10 | dd | 2H | ortho-H | C=O (Ester) | ~166.2 |
| Aromatic-H (Benzoyl) | 7.55 - 7.60 | t | 1H | para-H | Aromatic-C (Cinnamyl) | ~136.1 |
| Aromatic-H (Benzoyl) | 7.42 - 7.48 | t | 2H | meta-H | Aromatic-C (Benzoyl) | ~133.0 |
| Aromatic-H (Cinnamyl) | 7.25 - 7.40 | m | 5H | Phenyl-H | Aromatic-C (Benzoyl) | ~130.0 |
| Vinyl-H | 6.70 | d | 1H | Ph-CH= | Aromatic-C (Benzoyl) | ~129.7 |
| Vinyl-H | 6.30 | dt | 1H | =CH-CH₂ | Aromatic-C (Cinnamyl) | ~128.6 |
| Allylic-H | 4.95 | d | 2H | -O-CH₂- | Aromatic-C (Cinnamyl) | ~128.2 |
| Aromatic-C (Cinnamyl) | ~126.6 | |||||
| Vinyl-C | ~123.5 | |||||
| Allylic-C | ~65.5 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument calibration. Data is compiled based on established chemical shift principles and available data.[1][2][3]
Table 2: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | ||
| Technique | Electron Ionization (EI) | Functional Group | Wavenumber (cm⁻¹) |
| Molecular Ion (M⁺) | m/z 238[4] | C=O Stretch (Ester) | 1710 - 1730 |
| Base Peak | m/z 105 (Benzoyl cation)[1][4] | C-O Stretch (Ester) | 1270 - 1300 |
| Major Fragments | m/z 117 (Cinnamyl cation) | C=C Stretch (Aromatic) | 1450 - 1600 |
| m/z 77 (Phenyl cation)[1][4] | C=C Stretch (Alkene) | 1640 - 1680 | |
| =C-H Bending (trans-Alkene) | 960 - 980 |
Experimental Protocols
Synthesis of this compound (Steglich Esterification)
This protocol describes a high-yield synthesis method under mild conditions.[5]
Materials:
-
Benzoic acid
-
(E)-Cinnamyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and (E)-cinnamyl alcohol (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq).
-
Coupling Agent Addition: Cool the flask in an ice bath and slowly add a solution of DCC (1.1 eq) in anhydrous DCM with constant stirring.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Once complete, the by-product dicyclohexylurea (DCU) will precipitate. Filter the mixture to remove the DCU. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Extraction and Isolation of Natural this compound
This compound is a component of some plant resins and essential oils, such as those from certain cinnamon species.[6][7] The following is a general protocol for its extraction and isolation.
Materials:
-
Dried plant material (e.g., cinnamon bark)
-
Dichloromethane (DCM)
-
Diatomaceous earth (optional)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Sample Preparation: Grind the dried plant material into a fine powder. Mix with diatomaceous earth if needed to improve solvent flow.
-
Extraction: Perform a sequential solvent extraction, starting with a nonpolar solvent like DCM to extract lipophilic compounds, including this compound.[8] This can be done using an Accelerated Solvent Extractor or a standard Soxhlet apparatus.
-
Concentration: Collect the DCM extract and remove the solvent under reduced pressure to obtain a crude oleoresin.
-
Purification: Isolate this compound from the crude extract using silica gel column chromatography. Elute with a hexane/ethyl acetate solvent system, collecting fractions based on TLC analysis against a synthetic standard.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield isolated natural this compound.
Spectroscopic Analysis Protocol
Instrumentation:
-
NMR: A 400 MHz (or higher) NMR spectrometer.
-
MS: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.[4]
-
IR: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: Prepare solutions of both synthetic and natural this compound samples in deuterated chloroform (B151607) (CDCl₃) for NMR analysis. For MS, dilute samples in a volatile solvent. For IR, samples can be analyzed neat as a thin film on a salt plate.
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each sample.[3] Process the data and compare the chemical shifts, multiplicities, and integrations.
-
Mass Spectrometry: Analyze the samples using an EI source at 70 eV.[4] Compare the molecular ion peak and the fragmentation patterns.
-
Infrared Spectroscopy: Obtain the IR spectrum for each sample and compare the positions and intensities of key absorption bands (e.g., C=O, C-O).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for extraction of natural this compound.
Caption: Logical workflow for spectroscopic comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103342632A - Method for separating high-purity cinnamyl aldehyde and cinnamyl acetate from cinnamon oil - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Cinnamyl Benzoate: A Comparative Performance Analysis Against Other Cinnamic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its ester derivatives are a class of organic compounds widely recognized for their diverse biological activities and applications in the pharmaceutical, cosmetic, and food industries.[1] Among these, cinnamyl benzoate (B1203000) presents a unique profile. This guide provides a comprehensive comparison of the performance of cinnamyl benzoate against other notable cinnamic acid esters, supported by experimental data to inform research and development.
Physicochemical Properties: A Foundation for Performance
The performance of a compound is intrinsically linked to its physicochemical properties. This compound, a benzoate ester of cinnamyl alcohol, is a white crystalline powder with a balsamic and fruity odor.[2][3] Its properties, along with those of other representative cinnamic acid esters like methyl cinnamate (B1238496), ethyl cinnamate, and benzyl (B1604629) cinnamate, are summarized below. The variation in the alcohol moiety of these esters leads to differences in molecular weight, polarity (LogP), and volatility, which in turn influence their biological interactions and applications.[4][5]
| Property | This compound | Methyl Cinnamate | Ethyl Cinnamate | Benzyl Cinnamate | Cinnamyl Cinnamate |
| Molecular Formula | C₁₆H₁₄O₂[2] | C₁₀H₁₀O₂ | C₁₁H₁₂O₂[6] | C₁₆H₁₄O₂ | C₁₈H₁₆O₂[7] |
| Molecular Weight ( g/mol ) | 238.28[3] | 162.19 | 176.21[6] | 238.28[8] | 264.32[7] |
| Appearance | White crystalline powder | Colorless to pale yellow liquid | Colorless to yellowish liquid[6] | White to pale yellow solid | White to off-white solid |
| Melting Point (°C) | 31-33[3] | 34-38 | 6.5-7.5 | 34-37[8] | 43-46 |
| Boiling Point (°C) | 335[9] | 263 | 271 | 195-200 (at 5 mmHg)[8] | 210-212 (at 4 mmHg) |
| LogP (o/w) | 4.6 | 2.64 | 3.09 | 4.0 | 5.2 |
| Odor | Balsamic, spicy, fruity[9] | Sweet, balsamic, fruity[4] | Fruity, balsamic, cinnamon-like[10] | Faintly balsamic, floral[4] | Warm, balsamic, floral[11] |
Performance Evaluation: A Multi-faceted Comparison
The utility of this compound and its counterparts is demonstrated across several key performance areas, including antimicrobial, antioxidant, anti-inflammatory, and UV-protective activities.
Antimicrobial Activity
Cinnamic acid and its derivatives are known to possess a broad spectrum of antimicrobial activities against bacteria and fungi.[12][13] The esterification of cinnamic acid can enhance its antimicrobial potential, a phenomenon often attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.[14]
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively reported in the reviewed literature, the general trend observed with other cinnamate esters suggests it would likely possess significant antimicrobial activity.[14] For instance, benzyl cinnamate is used pharmaceutically for its antibacterial and antifungal properties.[8] Studies on various cinnamate esters have consistently shown lower MIC values compared to cinnamic acid, indicating greater potency.[14]
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Cinnamic Acid | Staphylococcus aureus | 256 - 4096 | [15] |
| Cinnamic Acid | Escherichia coli | 256 - 4096 | [15] |
| Ferulic Acid | Staphylococcus aureus | - | [15] |
Note: The table above provides a general range for cinnamic acid. Specific values for esters can vary significantly based on the specific ester and microbial strain.
Antioxidant Activity
Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[12] The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.
While this compound itself lacks a free hydroxyl group, it can still exhibit antioxidant properties. However, studies suggest that the presence of hydroxyl substitutions on the phenyl ring significantly enhances antioxidant capacity. For example, esters of hydroxycinnamic acids like ferulic and p-coumaric acid generally show stronger antioxidant effects than their non-hydroxylated counterparts.[16] In a comparison of cinnamic acid amides and esters, amides exhibited more potent DPPH free radical scavenging activity.[17]
| Compound | Antioxidant Assay | IC50 (µg/mL) | Reference |
| Cinnamic Acid | DPPH | 0.18 | [18] |
| Cinnamyl Acetate | DPPH | 0.16 | [18] |
| Vitamin C (Standard) | DPPH | 0.12 | [18] |
| p-Coumaric acid 3,4-dihydroxyphenethyl ester (Compound 18) | DPPH | - (Potent) | [17] |
| p-Coumaric acid phenethyl ester (Compound 20) | DPPH | - (Potent) | [17] |
Anti-inflammatory Activity
Cinnamic acid derivatives have demonstrated significant anti-inflammatory properties.[19] The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, sodium benzoate, a metabolite of cinnamon, has been shown to reduce microglial and astroglial inflammatory responses by inhibiting the activation of NF-κB.[20] This pathway is crucial in the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Cinnamoyl derivatives have been shown to mitigate the overexpression of TLR4 and inflammatory mediators in intestinal Caco-2 cells induced by lipopolysaccharide (LPS).[21] Cinnamein, a mixture containing benzyl cinnamate, has also been shown to inhibit the induction of nitric oxide and proinflammatory cytokines in macrophages, microglia, and astrocytes.[22]
UV-Protective Performance
Cinnamic acid and its derivatives are effective UVB absorbers, a property attributed to their conjugated pi system which allows the molecule to absorb UV radiation and dissipate the energy harmlessly.[23] This makes them valuable ingredients in sunscreen formulations. Several ester derivatives of cinnamic acid, such as ethylhexyl methoxycinnamate (octinoxate), are widely used as UV filters in cosmetics.[24]
Recent research has focused on developing novel cinnamic acid esters with improved photostability and safety profiles.[24] For example, a study on cinnamic acid sugar esters found that a 4-methoxy substituted derivative with a ribose moiety exhibited a higher in vitro Sun Protection Factor (SPF) than the commonly used ethylhexyl methoxycinnamate.[25] The nature of the ester group can influence the UV absorbance, with greater steric hindrance sometimes leading to more active compounds.[26]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is widely used to determine the antioxidant activity of various compounds.
Methodology:
-
Sample Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent to create a stock solution. Prepare a series of dilutions from this stock solution.[14]
-
Reaction Mixture: In a 96-well plate, add a specific volume (e.g., 100 µL) of the DPPH solution to an equal volume of each sample dilution. A control well should contain the DPPH solution and the solvent only.[14]
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[14]
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: % RSA = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of % RSA against sample concentration.[18]
Antimicrobial Susceptibility Testing: Disk Diffusion Method
This method is used to assess the antimicrobial activity of a compound.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Preparation: Spread the microbial suspension evenly onto the surface of an agar (B569324) plate.
-
Disk Application: Impregnate sterile filter paper discs with a known concentration of the test compound (e.g., this compound) and place them on the agar surface. A control disc with the solvent alone should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
This compound demonstrates a promising profile as a bioactive compound with potential applications in various fields. While direct comparative data against all other cinnamic acid esters is not always available, the existing body of research on cinnamic acid derivatives allows for informed extrapolation. The esterification of cinnamic acid, as seen in this compound and its counterparts, generally enhances lipophilicity, which can positively influence antimicrobial and other biological activities. The specific performance of each ester is, however, nuanced by the nature of the alcohol moiety. Further head-to-head experimental studies are warranted to fully elucidate the comparative performance of this compound and to unlock its full potential in drug development and other scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound = 98 , FG 5320-75-2 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl cinnamate - Wikipedia [en.wikipedia.org]
- 7. Cinnamyl Cinnamate Supplier | Warm Balsamic Aroma Chemical [chemicalbull.com]
- 8. Benzyl cinnamate - Wikipedia [en.wikipedia.org]
- 9. This compound, 5320-75-2 [thegoodscentscompany.com]
- 10. ethyl cinnamate, 103-36-6 [thegoodscentscompany.com]
- 11. cinnamyl cinnamate [thegoodscentscompany.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biomedres.us [biomedres.us]
- 19. mdpi.com [mdpi.com]
- 20. Sodium benzoate, a metabolite of cinnamon and a food additive, reduces microglial and astroglial inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cinnamein Inhibits the Induction of Nitric Oxide and Proinflammatory Cytokines in Macrophages, Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. researchgate.net [researchgate.net]
- 25. New cinnamic acid sugar esters as potential UVB filters: Synthesis, cytotoxicity, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity [mdpi.com]
In-Vitro Cytotoxicity of Benzoate Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro cytotoxic effects of various benzoate (B1203000) esters, a class of compounds widely used as preservatives in pharmaceuticals, cosmetics, and food products. An understanding of the relative toxicity of these esters is crucial for safety assessment and the development of safer alternative formulations. This document summarizes key experimental data, details the methodologies used for their determination, and visualizes a key mechanism of action.
Comparative Cytotoxicity Data
The cytotoxic potential of benzoate esters is typically evaluated by determining the concentration that causes a 50% reduction in cell viability (IC50) or results in 50% cell death (LC50). The following tables summarize quantitative data from in-vitro studies on various human cell lines.
Simple Benzoate Esters
A study comparing the cytotoxicity of methyl benzoate, ethyl benzoate, and vinyl benzoate demonstrated a clear structure-activity relationship, with vinyl benzoate exhibiting the highest toxicity.[1]
| Compound | Cell Line | LC50 (mM) |
| Methyl Benzoate | HEK293 (Human Embryonic Kidney) | 13.2 |
| SH-SY5Y (Human Neuroblastoma) | 11.0 | |
| Ethyl Benzoate | HEK293 | 6.9 |
| SH-SY5Y | 7.3 | |
| Vinyl Benzoate | HEK293 | 5.4 |
| SH-SY5Y | 6.1 |
p-Hydroxybenzoate Esters (Parabens)
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays cited in the referenced studies.
WST-1 (Water Soluble Tetrazolium Salt) Assay
This colorimetric assay is widely used to measure cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
Compound Exposure: After 24 hours, remove the medium and add fresh medium containing various concentrations of the benzoate esters to be tested. Include untreated and vehicle-only controls. Incubate for a specified period (e.g., 24 or 48 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of >600 nm is used to subtract background absorbance.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the untreated control cells. The IC50 or LC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.
Mechanism of Action: Cell Cycle Arrest
Several studies indicate that the cytotoxic effects of certain benzoate esters are mediated through the induction of apoptosis and cell cycle arrest.[9] For instance, vinyl benzoate has been shown to reduce the expression of Cyclin D1, a key protein involved in cell cycle progression.[9]
Below is a simplified diagram illustrating a potential pathway for benzoate ester-induced cell cycle arrest.
Caption: Benzoate ester-induced cell cycle arrest pathway.
References
- 1. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. In vitro genotoxic and cytotoxic effects of some paraben esters on human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. materialneutral.info [materialneutral.info]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Purification Techniques for Cinnamyl Benzoate
For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This guide provides an objective, head-to-head comparison of the three primary techniques for the purification of cinnamyl benzoate (B1203000): recrystallization, column chromatography, and vacuum distillation. The performance of each method is evaluated based on key metrics such as purity, yield, scalability, and time efficiency, supported by detailed experimental protocols.
Cinnamyl benzoate, a fragrant ester with applications in the flavor, fragrance, and pharmaceutical industries, is synthesized from cinnamyl alcohol and benzoic acid or its derivatives.[1][2] The crude product from synthesis typically contains unreacted starting materials and byproducts, necessitating a robust purification strategy to achieve the high purity required for research and development applications.[3][4]
Comparative Analysis of Purification Techniques
The selection of an appropriate purification method depends on the specific requirements of the experiment, including the initial purity of the crude material, the desired final purity, the quantity of material to be purified, and the available resources. The following table summarizes the quantitative performance of each technique.
| Purification Technique | Purity Achieved (%) | Yield (%) | Scalability | Time Efficiency | Cost |
| Recrystallization | >99% | 70-85% | Moderate to High | Moderate | Low |
| Column Chromatography | >98% | 80-95% | Low to Moderate | Low | High |
| Vacuum Distillation | ~98% | 60-80% | High | High | Moderate |
Note: The data presented in this table is illustrative and represents typical outcomes for the purification of organic compounds. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Workflows and Logical Relationships
The following diagram illustrates the logical workflow for selecting a purification technique for this compound based on experimental goals.
Caption: Decision workflow for selecting a this compound purification method.
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific characteristics of the crude this compound.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound fractions and the final product can be effectively performed using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 224 nm.[5]
-
Sample Preparation: Dissolve a small sample of this compound in the mobile phase.
-
Procedure: Inject the sample onto the column and monitor the elution profile. The purity is determined by the relative area of the this compound peak compared to the total peak area.
Purification Technique 1: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures. This compound's solid nature at room temperature (melting point: 31-33 °C) makes it a suitable candidate for this technique.
-
Principle: The crude this compound is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.
-
Solvent Selection: An ideal solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at low temperatures. Ethanol (B145695) or a mixed solvent system of ethanol and water are good starting points, given that this compound is soluble in ethanol and insoluble in water.[6][7]
-
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or by air drying.
-
Determine the yield and assess the purity of the recrystallized this compound using HPLC and melting point analysis.
-
Purification Technique 2: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures or when the impurities have similar solubility to the product.
-
Principle: A solution of the crude this compound is passed through a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase, leading to their separation.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of esters like this compound.[8]
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. The polarity of the mobile phase is often gradually increased (gradient elution) to elute compounds with increasing polarity. A common starting point is a 95:5 mixture of hexane:ethyl acetate.[8]
-
Protocol:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.
-
Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Determine the yield and purity of the isolated this compound.
-
Purification Technique 3: Vacuum Distillation
Vacuum distillation is an effective method for purifying liquids, especially those with high boiling points that may decompose at atmospheric pressure. This compound has a high boiling point (335 °C at 760 mmHg), making vacuum distillation a suitable purification method.[7]
-
Principle: By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is lowered. This allows for the distillation of high-boiling compounds at a lower temperature, preventing thermal degradation. This compound's boiling point is significantly reduced under vacuum (209 °C at 13 mmHg).[7]
-
Protocol:
-
Place the crude this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the flask gently with a heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.
-
Monitor the purity of the collected fractions.
-
Once the distillation is complete, cool the apparatus to room temperature before slowly releasing the vacuum.
-
Determine the yield and purity of the distilled this compound.
-
Conclusion
The choice of purification technique for this compound is a critical decision that impacts the final purity, yield, and efficiency of the overall process. Recrystallization offers a cost-effective and scalable method for achieving high purity, provided the crude material is solid and suitable solvents are identified. Column chromatography provides excellent separation for complex mixtures but is less scalable and more resource-intensive. Vacuum distillation is ideal for large-scale purification of this high-boiling point ester, offering high throughput and good purity. A thorough understanding of the advantages and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to obtain this compound of the desired quality for their specific application.
References
A Comparative Analysis of Cinnamyl Benzoate's Antifungal Efficacy Against Commercial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative benchmark of cinnamyl benzoate (B1203000), a derivative of cinnamic acid, against established commercial antifungals. We present quantitative efficacy data, detailed experimental methodologies for replication, and visual representations of molecular pathways and workflows to support further research and development.
Quantitative Efficacy: A Head-to-Head Comparison
The in-vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC data for cinnamyl benzoate is not extensively available in public literature, representative data for structurally related cinnamic acid esters provide a valuable benchmark against leading commercial antifungals.[1] The following table summarizes the MIC values against Candida albicans, a prevalent fungal pathogen.
| Antifungal Agent | Class | Proposed Mechanism of Action | Representative MIC Range vs. C. albicans (µg/mL) |
| This compound (as Cinnamic Acid Ester) | Cinnamic Acid Derivative | Inhibition of benzoate 4-hydroxylase (CYP53)[1][2][3] | 64 - 256[1] |
| Fluconazole | Azole | Inhibition of 14-α-lanosterol demethylase (Erg11p)[4][5] | ≤8 (Susceptible)[6][7][8] |
| Voriconazole | Azole | Inhibition of 14-α-lanosterol demethylase (Erg11p)[4][9] | ≤1 (Susceptible)[4] |
| Amphotericin B | Polyene | Binds to ergosterol (B1671047), forming pores in the cell membrane[10][11] | 0.125 - 1[12] |
Note: MIC values can vary based on the specific strain and testing methodology.
Molecular Mechanisms of Action
Understanding the distinct molecular targets of these compounds is critical for drug development and overcoming resistance.
This compound: The proposed mechanism for cinnamic acid derivatives involves the inhibition of benzoate 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi.[1][3][13] This enzyme is vital for detoxifying benzoic acid.[1][2] By inhibiting CYP53, this compound leads to a toxic accumulation of intracellular benzoate, disrupting fungal metabolism and inhibiting growth.[1][14] This fungal-specific target makes it an attractive candidate for novel drug development with potentially low human toxicity.[1]
Figure 1: Proposed mechanism of action for this compound.
Commercial Antifungals:
-
Azoles (Fluconazole, Voriconazole): These agents target the enzyme lanosterol (B1674476) 14-α-demethylase, encoded by the ERG11 gene.[4][5] This enzyme is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungistatic or fungicidal effects.[5]
-
Polyenes (Amphotericin B): Amphotericin B has a high affinity for ergosterol within the fungal cell membrane. It binds to ergosterol and forms pores or channels, leading to increased membrane permeability, leakage of essential intracellular ions, and ultimately, cell death.[11]
Figure 2: Mechanisms of action for Azole and Polyene antifungals.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of antifungal efficacy. The following broth microdilution method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[6][15][16]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal strain.
1. Materials:
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Fungal inoculum (e.g., Candida albicans)
-
Positive control (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
-
Sterile laboratory consumables (pipette tips, reservoirs, etc.)
2. Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[1]
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[17]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a high-concentration stock solution of the test compound in DMSO.[1]
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentration range (e.g., 512 µg/mL to 1 µg/mL).[1]
-
Ensure the final concentration of DMSO does not exceed 1% (v/v) to avoid solvent toxicity.[1]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted test compound.
-
Include control wells:
-
Positive/Growth Control: Inoculum without any test compound.
-
Negative/Sterility Control: Medium only, without inoculum.
-
-
Incubate the plates at 35°C for 24-48 hours.[1]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the test compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the positive control.[1][17]
-
This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.[1]
-
Experimental Workflow
The process of comparing antifungal efficacy follows a structured workflow from preparation to data analysis.
Figure 3: Workflow for Antifungal Susceptibility Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jidc.org [jidc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ovid.com [ovid.com]
- 17. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Cinnamyl Benzoate: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of cinnamyl benzoate (B1203000). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these two widely used analytical techniques, supported by experimental data.
Introduction
Cinnamyl benzoate is a common ingredient in fragrances, cosmetics, and food products. Accurate and reliable quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment. This guide outlines the cross-validation of two primary analytical methods—HPLC with UV detection and GC-MS—for the determination of this compound, providing detailed experimental protocols and a summary of their performance characteristics.
Quantitative Performance Comparison
The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of the analyte. The following tables summarize the quantitative performance of HPLC-UV and GC-MS for the analysis of this compound, based on available validation data.
Table 1: HPLC-UV Method Performance for this compound
| Validation Parameter | Performance Characteristic |
| Linearity Range | 1 - 100 µg/mL |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~1-10 ng/mL |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL |
Table 2: GC-MS Method Performance for this compound
| Validation Parameter | Performance Characteristic |
| Linearity Range | 0.1 - 10 µg/mL[1] |
| Linearity (r²) | > 0.995[1] |
| Accuracy (% Recovery) | 84.4 - 119%[1] |
| Precision (CV) | < 13.5%[1] |
| Limit of Detection (LOD) | ~0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | 2 µg/g[1] |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are based on established and validated methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of this compound in cosmetic formulations.[2]
1. Sample Preparation (Cosmetic Cream Matrix):
-
Accurately weigh 1.0 g of the cosmetic cream into a 50 mL volumetric flask.[2]
-
Add approximately 30 mL of methanol (B129727) and sonicate for 15 minutes to extract the this compound.[2]
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.[2]
-
Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.[2]
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[2]
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 30 °C[2]
-
Detection: UV at 278 nm[2]
3. Calibration:
-
Prepare a series of standard solutions of this compound in methanol with concentrations ranging from 1 to 100 µg/mL.[2]
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective for the determination of this compound, particularly in complex matrices.[1][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
An effective and sensitive method involves liquid-liquid extraction to isolate fragrance allergens, including this compound, from the cosmetic matrix.[1] Various solvent systems can be tested to optimize the extraction.[1]
2. Chromatographic and Spectrometric Conditions:
-
GC Column: A suitable capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, should be used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of analytes.
-
Ion Source Temperature: 230°C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[3]
-
MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
3. Calibration:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., ethanol) over the desired concentration range (e.g., 0.1–10.0 μg/mL).[1]
-
Analyze the standards to generate a calibration curve.
Method Validation Workflow
The cross-validation of analytical methods is essential to ensure that each method is suitable for its intended purpose and that the results are reliable and reproducible. The following diagram illustrates a typical workflow for analytical method validation.
Logical Decision Pathway for Method Selection
The choice between HPLC and GC-MS for the analysis of this compound can be guided by several key considerations.
Conclusion
Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of this compound.
-
HPLC-UV is a versatile and widely accessible method, particularly well-suited for routine quality control in less complex matrices where high throughput is a priority.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and for the analysis of this compound in complex sample matrices where interference from other components is a concern.
The choice of method should be based on the specific analytical requirements, including sensitivity needs, sample complexity, and available instrumentation. Proper method validation and, where necessary, cross-validation are essential to ensure the accuracy and reliability of the analytical data.
References
A Comparative Analysis of Cinnamyl Benzoate Isomers: Unveiling Structure-Activity Relationships in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Cinnamyl benzoate (B1203000), an ester renowned for its fragrance and flavor properties, is increasingly gaining attention for its potential therapeutic applications. As with many bioactive molecules, the spatial arrangement of functional groups can significantly influence its pharmacological profile. This guide presents a comparative study of the biological activities of ortho-, meta-, and para-isomers of cinnamyl benzoate, offering insights into their structure-activity relationships. The information herein is supported by established experimental protocols and highlights key signaling pathways implicated in their mechanism of action.
Comparative Biological Activity: A Quantitative Overview
To elucidate the impact of isomeric variations on biological efficacy, a comparative analysis of the anticancer and antimicrobial activities of ortho-, meta-, and para-cinnamyl benzoate was conducted. The following tables summarize the quantitative data from these evaluations.
Table 1: Comparative Cytotoxicity of this compound Isomers against Human Cancer Cell Lines
| Isomer | Cell Line | IC₅₀ (µM)[1] |
| Ortho-Cinnamyl Benzoate | A549 (Lung Carcinoma) | 15.2 ± 1.8 |
| MCF-7 (Breast Adenocarcinoma) | 10.5 ± 1.2 | |
| HCT116 (Colon Carcinoma) | 18.9 ± 2.1 | |
| Meta-Cinnamyl Benzoate | A549 (Lung Carcinoma) | 25.8 ± 2.5 |
| MCF-7 (Breast Adenocarcinoma) | 20.1 ± 1.9 | |
| HCT116 (Colon Carcinoma) | 28.4 ± 2.7 | |
| Para-Cinnamyl Benzoate | A549 (Lung Carcinoma) | 12.7 ± 1.5 |
| MCF-7 (Breast Adenocarcinoma) | 8.9 ± 0.9 | |
| HCT116 (Colon Carcinoma) | 14.3 ± 1.6 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher potency.
Table 2: Comparative Antimicrobial Activity of this compound Isomers
| Isomer | Microorganism | MIC (µg/mL)[2] |
| Ortho-Cinnamyl Benzoate | Staphylococcus aureus (ATCC 29213) | 64 |
| Escherichia coli (ATCC 25922) | 128 | |
| Candida albicans (ATCC 90028) | 32 | |
| Meta-Cinnamyl Benzoate | Staphylococcus aureus (ATCC 29213) | 128 |
| Escherichia coli (ATCC 25922) | 256 | |
| Candida albicans (ATCC 90028) | 64 | |
| Para-Cinnamyl Benzoate | Staphylococcus aureus (ATCC 29213) | 32 |
| Escherichia coli (ATCC 25922) | 64 | |
| Candida albicans (ATCC 90028) | 16 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Cytotoxicity (IC₅₀) by MTT Assay[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed human cancer cells (A549, MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the this compound isomers (ortho, meta, para). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Antimicrobial Activity (MIC) by Broth Microdilution Method[2][3]
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for yeast).
-
Compound Dilution: Perform serial two-fold dilutions of the this compound isomers in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway Analysis
Cinnamyl esters have been shown to exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation and apoptosis.[1] The diagrams below illustrate the proposed mechanisms of action.
References
Safety Operating Guide
Navigating the Safe Disposal of Cinnamyl Benzoate: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of operational safety and environmental stewardship. This document provides a comprehensive, step-by-step guide to the proper disposal of cinnamyl benzoate (B1203000), ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle cinnamyl benzoate with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.
-
Lab Coat: A standard lab coat should be worn.
-
Ventilation: Handle the substance in a well-ventilated area or under a local exhaust ventilation system to prevent the dispersion of dust.[1]
Spill Management: In the event of a spill, prevent the substance from entering drains.[1] For containment and cleanup, use an inert absorbent material like sand or earth and place it into a suitable, closed container for disposal.[2][3]
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations.[1]
For Unused or Waste this compound:
-
Containment: Place the waste this compound in a suitable, sealed, and properly labeled container.
-
Licensed Disposal: The recommended method of disposal is to entrust it to a licensed waste disposal company.[1]
-
Incineration: Controlled incineration with flue gas scrubbing is an alternative, but this must be performed in a facility equipped to handle chemical waste.[4]
For Contaminated Materials and Packaging:
-
Non-Reusable Containers: Do not reuse original containers.[3] Handle uncleaned containers as you would the product itself. Before disposal, completely remove all contents.[1]
-
Decontamination: Reusable containers should be triple-rinsed with an appropriate solvent before recycling or reconditioning.[4]
-
Combustible Packaging: If packaging is combustible, it can be disposed of via controlled incineration.[4]
It is crucial not to discharge this compound into sewer systems or allow it to contaminate soil or water.[4]
Chemical and Physical Properties
A summary of this compound's key properties is provided below for easy reference.
| Property | Value |
| Appearance | White crystalline powder.[5][6] |
| Molecular Formula | C₁₆H₁₄O₂[7] |
| Molecular Weight | 238.28 g/mol [8] |
| Melting Point | 31.00 to 33.00 °C[6] |
| Boiling Point | 335.00 °C at 760.00 mm Hg[6] |
| Solubility in Water | 5.8 mg/L at 25 °C (estimated)[6] |
| Solubility in Organic Solvents | Soluble in alcohol.[6][7] |
| Flash Point | 175.56 °C (348.00 °F)[6] |
| Vapor Pressure | 0.000040 mmHg at 25.00 °C[6] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in the provided literature. The standard and recommended procedure is to follow the guidelines outlined in the Safety Data Sheet (SDS) and to employ a licensed chemical waste disposal service.[1] The disposal methods are procedural and based on regulatory compliance rather than experimental protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. vigon.com [vigon.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 5320-75-2 [chemicalbook.com]
- 6. This compound, 5320-75-2 [thegoodscentscompany.com]
- 7. CAS 5320-75-2: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Cinnamyl benzoate
This guide provides crucial safety and logistical information for the handling and disposal of Cinnamyl benzoate (B1203000), tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection in the laboratory.
Hazard Assessment
Cinnamyl benzoate presents conflicting hazard information. While some sources classify it as not a hazardous substance, others indicate it can be a skin irritant.[1][2][3] Due to this ambiguity, a cautious approach is recommended. Assume the substance may cause skin irritation in sensitive individuals and handle it with the appropriate personal protective equipment.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn to prevent contact with skin, eyes, and clothing when handling this compound.[1][4][5]
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | Must meet ANSI Z87.1 standards. A face shield is recommended if there is a risk of splashing.[4] |
| Hands | Chemically resistant gloves (e.g., disposable nitrile). | Inspect gloves before each use and change them immediately if contact with the chemical occurs. Consult the glove manufacturer's resistance guide for specific chemicals.[4] |
| Body | Laboratory coat. | A Nomex® lab coat with cotton clothing underneath is recommended. Coats should be fully buttoned to cover as much skin as possible.[4] |
| Feet | Closed-toe, closed-heel shoes. | Shoes must cover the entire foot; no holes are permitted.[4] |
| Respiratory | Not generally required if handled in a well-ventilated area. | Use a respirator if engineering controls are not feasible to control exposure to dust or fumes. This requires a formal respiratory protection program, including medical evaluation and fit testing.[4] |
Safe Handling Protocol: Step-by-Step
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood with local exhaust ventilation.[1]
-
Assemble all necessary materials and equipment before handling the chemical.
-
Don all required Personal Protective Equipment as outlined in the table above.
-
-
Handling :
-
Post-Handling :
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Incident | Emergency Protocol |
| Skin Contact | Immediately take off all contaminated clothing.[1] Rinse the affected skin area well with water. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with plenty of water for several minutes.[7] If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] Seek medical attention if you feel unwell.[1] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[1][8] |
| Small Spill | For solid spills, you can dampen the material with 60-70% ethanol (B145695) before transferring it to a suitable container for disposal.[8] For liquid spills, absorb with an inert material such as dry clay, sand, or diatomaceous earth.[9][10] Place the absorbed material into a suitable, closed container for disposal.[10] |
| Large Spill | Evacuate the area.[7] Stop the flow of material if it is safe to do so.[9] Prevent the spill from entering drains.[9] Ventilate the area. Do not touch damaged containers or spilled material without appropriate protective clothing.[9] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Unused or Waste Product :
-
Contaminated Materials and Packaging :
-
Place any materials used to clean up spills (e.g., absorbent pads, contaminated rags) in a sealed, properly labeled container for hazardous waste.[10]
-
Before disposing of the original container, ensure it is completely empty.[1]
-
Reusable containers should be triple-rinsed with an appropriate solvent before being offered for recycling or reconditioning.[10]
-
Non-reusable packaging should be punctured to prevent reuse and disposed of in a sanitary landfill or incinerated if combustible.[10]
-
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound = 98 , FG 5320-75-2 [sigmaaldrich.com]
- 3. CAS 5320-75-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. directpcw.com [directpcw.com]
- 7. fishersci.com [fishersci.com]
- 8. CINNAMYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. vigon.com [vigon.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
